7-ACA consists of a β-lactam ring fused to a six-membered dihydrothiazine ring. This core structure is chemically distinct from the penicillins, which feature a β-lactam ring fused to a five-membered thiazolidine ring [1] [2].
The molecule's key feature is its bifunctional reactivity, allowing for independent chemical modifications at two key positions to alter the drug's properties [2] [3]:
This capacity for modification at both the C7 and C3 positions is what enables the creation of cephalosporins across multiple generations, each with a broadened antibacterial spectrum and improved resistance to bacterial defense mechanisms [1] [3].
7-ACA is industrially produced from cephalosporin C (CPC), a natural fermentation product of the fungus Acremonium chrysogenum. The conversion process has evolved from a purely chemical method to more environmentally friendly enzymatic and bio-production routes.
Table 1: Comparison of Primary 7-ACA Production Methods
| Method | Key Process | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Deacylation [1] | CPC side chain removed using phosphorus pentachloride and propanol after amino/carboxyl protection. | High yield (64%), excellent product quality [1]. | Requires toxic chemicals/organic solvents, generates hazardous waste [4] [1]. |
| Two-Step Enzymatic Process [4] [1] | Step 1: CPC → GL-7-ACA via D-amino acid oxidase (DAO). Step 2: GL-7-ACA → 7-ACA via glutaryl acylase (GAC). | Environmentally safer, mild reaction conditions, reduced waste [4] [1]. | Requires two separate enzymatic steps. | | One-Step Enzymatic Process [4] [5] | Direct conversion of CPC → 7-ACA using a single enzyme, cephalosporin C acylase (CCA). | Simplified process, avoids CPC isolation steps, cost-effective [4]. | Requires highly specific engineered enzymes; commercial in vivo success limited [4]. | | Direct In Vivo Biosynthesis [4] [6] | Engineered A. chrysogenum strains express bacterial CCA genes to produce 7-ACA directly during fermentation. | Most streamlined approach; "one-pot" production minimizes downstream processing [4] [6]. | Production levels not yet commercially significant; active area of research [4] [6]. |
Most commercial cephalosporins are semi-synthetic derivatives created by chemically adding different side chains to the 7-ACA nucleus [1] [2]. These modifications have led to cephalosporins being categorized into generations.
Table 2: Generations of Cephalosporins Derived from 7-ACA
| Generation | Key Modifications & Features | Example Antibiotics (Non-exhaustive) |
|---|---|---|
| First [1] [3] | Good activity against Gram-positive bacteria (e.g., staphylococci, streptococci) but susceptible to many β-lactamases. | Cefalotin, Cefazolin, Cephalexin [2] [3] |
| Second [4] [3] | Increased stability against some β-lactamases; expanded activity against Gram-negative bacteria. | Cefuroxime, Cefaclor, Cefoxitin [4] [3] |
| Third [4] [3] | High resistance to β-lactamases; enhanced activity against Gram-negative bacteria; some can cross the blood-brain barrier. | Ceftriaxone, Cefotaxime, Ceftazidime [4] [3] |
| Fourth [4] [3] | Broad spectrum; very low affinity for β-lactamases; effective against Pseudomonas aeruginosa. | Cefepime, Cefpirome [4] [3] |
| Fifth [4] | Broad spectrum including activity against methicillin-resistant Staphylococcus aureus (MRSA). | Ceftaroline, Ceftobiprole [4] |
Research into new 7-ACA derivatives involves synthesizing compounds and evaluating their biological activity. Below is a generalized protocol based on methodologies from published studies [7].
Deacetyl-7-aminocephalosporanic acid (D-7-ACA) is another key intermediate. The following protocol outlines its enzymatic production from 7-ACA using a specific GDSL esterase [5].
Experimental workflow for enzymatic production of D-7-ACA.
Understanding the structural basis of antibiotic action and cross-reactivity is crucial for drug development.
Table 3: Structure-Activity and Cross-Reactivity Relationships
| Aspect | Structural Basis | Implication |
|---|---|---|
| Mechanism of Action [8] | β-lactam ring mimics the D-Ala-D-Ala terminus of bacterial cell wall precursors. | Acylates active site serine of Penicillin-Binding Proteins (PBPs), inhibiting cell wall synthesis [8]. |
| Cross-Reactivity in Hypersensitivity [9] | Cephems with a tetrazolyl group at the C3 position can trigger delayed-type hypersensitivity. | The tetrazolyl group itself and the 7-ACA core are involved in T-cell recognition, leading to cross-reactivity between cephems sharing this structural feature [9]. |
| Affinity for Resistant PBPs [8] | Specific R1 side chains (e.g., acylureido group in azlocillin) enhance affinity and acylation rate for PBPs from resistant bacteria like Enterococcus faecium. | Informing the design of new β-lactams effective against resistant strains by optimizing side-chain interactions [8]. |
The ongoing research and development efforts, particularly in direct in vivo biosynthesis [4] [6] and enzyme engineering for one-step conversion [4] [5], are paving the way for more sustainable and efficient production of 7-ACA and its derivatives, ensuring this critical intermediate remains a cornerstone of antibiotic therapy.
7-ACA is industrially obtained from cephalosporin C (CPC), a fermentation product of the fungus Acremonium chrysogenum [1] [2]. The key challenge is removing the α-aminoadipic side chain from CPC to expose the 7-amino group. This is achieved through chemical or enzymatic processes.
The following diagram illustrates the primary pathways for 7-ACA production from cephalosporin C:
Production pathways for 7-ACA from Cephalosporin C
The traditional chemical method involves a two-step process using trimethylchlorosilane and phosphorus pentachloride, followed by hydrolysis [3]. While established, this process requires organic solvents and generates significant toxic chemical waste, leading to substantial environmental impacts and higher costs [1].
The enzymatic approach has largely replaced the chemical method due to its efficiency and greener profile [1]. It can be performed in two ways:
Two-Step Enzymatic Process: This is the common industrial method [1] [2].
One-Step Enzymatic Process (Direct Conversion): This innovative approach uses a single enzyme, cephalosporin C acylase (CCA), to directly convert CPC into 7-ACA [1]. Recent research focuses on engineering superior CCA enzymes and creating transgenic Acremonium chrysogenum strains that can express bacterial CCA genes, potentially allowing for "one-pot" production of 7-ACA directly in the fermentation broth, thereby simplifying downstream processing [1].
The table below compares the key features of these production methods.
| Feature | Chemical Cracking | Two-Step Enzymatic Process | One-Step Enzymatic Process |
|---|---|---|---|
| Process | Multi-step chemical reaction [3] | Two enzymatic steps (DAO + GLA) [1] [2] | Single enzymatic step (CCA) [1] |
| Conditions | Harsh (organic solvents) [1] | Mild (aqueous, moderate T & pH) [1] | Mild (aqueous, moderate T & pH) [1] |
| Environmental Impact | High (toxic waste) [1] | Lower (reduced waste) [1] | Potentially the lowest [1] |
| Yield & Efficiency | ~50% yield from CPC [3] | Similar yield to chemical, but more efficient [1] | Actively researched; best strains show ~30% one-step conversion [1] |
| Key Advantage | Established technology | Reduced environmental impact; industrial standard [4] | Simplified process; potential for in vivo production [1] |
A 2022 study demonstrated a transgenic in vivo approach for 7-ACA production [1]. Here is a summary of the key methodology:
cca genes under the control of a fungal promoter were constructed [1].7-ACA serves as the essential starting material for synthesizing the entire family of semi-synthetic cephalosporin antibiotics. By adding different side chains at the 7-amino position (R1) and/or the 3-position (R2) of its core structure, pharmaceutical companies can create drugs with tailored properties [3] [2].
These modifications lead to cephalosporins categorized into generations, which differ in their spectrum of antibacterial activity, resistance to β-lactamases, and pharmacokinetic properties [2]. The table below lists some key antibiotics derived from 7-ACA.
| Cephalosporin Generation | Key Antibiotics Derived from 7-ACA |
|---|---|
| First-Generation | Cefazolin, Cephalexin, Cephradine [2] |
| Second-Generation | Cefuroxime, Cefaclor, Cefoxitin (a cephamycin) [2] |
| Third-Generation | Ceftriaxone, Cefotaxime, Ceftazidime, Cefoperazone [2] |
| Fourth-Generation | Cefepime, Cefpirome [2] |
| Fifth-Generation | Ceftaroline (active against MRSA) [1] |
The global market for 7-ACA is significant and growing, driven by the continuous demand for cephalosporin antibiotics.
| Market Segment | Details |
|---|---|
| Global Market Size (2023) | ~US$ 671.2 Million [4] |
| Projected Market Size (2034) | ~US$ 1,264.68 Million [4] |
| CAGR (2024-2034) | ~5.54% [4] |
| Dominant Production Method | Enzymatic Hydrolysis [4] |
| Dominant Application | Ceftriaxone [4] |
| Key Regional Players | Asia-Pacific (fastest growth), North America (established market) [4] [5] |
Research and development in the 7-ACA sector are focused on:
7-Aminocephalosporanic acid (7-ACA) represents the fundamental core chemical structure for the synthesis of numerous cephalosporin antibiotics that are critically important in modern clinical practice. This compound serves as the essential synthon upon which an entire class of β-lactam antibiotics is built, with the global pharmaceutical industry relying on 7-ACA as the key intermediate for producing semi-synthetic cephalosporins [1]. The molecular structure of 7-ACA consists of a bicyclic ring system containing a β-lactam ring fused to a dihydrothiazine ring, which distinguishes it from penicillins that contain a β-lactam ring fused to a thiazolidine ring [2] [3]. This core structure is chemically modified at two primary positions: the C-7 amino group (R1 side chain) and the C-3 position (R2 side chain), enabling the creation of antibiotics with varying spectra of antimicrobial activity, pharmacokinetic properties, and resistance profiles [2].
The historical development of 7-ACA isolation and production methods marked a revolutionary advancement in antibiotic medicine, analogous to the discovery of 6-aminopenicillanic acid (6-APA) for penicillin derivatives [3]. Prior to the availability of 7-ACA, cephalosporin antibiotics were limited to natural compounds with restricted spectra of activity. The ability to chemically or enzymatically remove the side chain of cephalosporin C to yield 7-ACA provided pharmaceutical chemists with the foundational building block for engineering thousands of cephalosporin derivatives with optimized therapeutic properties [2] [1]. This breakthrough has led to the development of five generations of cephalosporin antibiotics, each with progressively expanded spectra of activity against bacterial pathogens, particularly against Gram-negative organisms [4] [5]. The continued importance of 7-ACA in modern medicine is evidenced by its central role in supplying the global antibiotic market, with ongoing research focused on improving production methodologies and developing novel derivatives to address emerging antimicrobial resistance challenges [4] [6].
The chemical architecture of 7-ACA is characterized by a fused β-lactam-Δ³-dihydrothiazine two-ring system, systematically named as (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with a molecular formula of C₁₀H₁₂N₂O₅S and a molecular weight of 272.27 g·mol⁻¹ [1]. This distinctive butterfly-shaped molecule exhibits a deviation of approximately 0.02–0.03 nm of the β-lactam nitrogen atom from the plane defined by its substituents, creating molecular strain that contributes to its biological activity [2]. The inherent ring strain of the four-membered β-lactam ring and the distortion from planar geometry in the bicyclic system are traditionally considered essential factors for the high chemical reactivity of these compounds with bacterial target enzymes, though contemporary analysis suggests that transport characteristics, receptor binding affinity, and enzyme inhibition kinetics may play more significant roles in determining biological activity [2].
The functional group arrangement in 7-ACA provides two primary sites for chemical modification that govern the ultimate antibiotic properties of resulting derivatives:
The C-7 acylamido side chain (R1) is a key determinant of the compound's hydrophilic/hydrophobic character and significantly influences antibacterial spectrum, potency, and resistance to β-lactamases [2]. Modifications at this position have yielded successive generations of cephalosporins with expanded activity against Gram-negative pathogens.
The C-3 substituent (R2) primarily affects pharmacokinetic properties including metabolic stability, protein binding, and elimination half-life, though it also influences antibacterial activity to some degree [2]. The C-4 carboxyl group must remain unsubstituted to maintain antibacterial efficacy [2].
Table 1: Key Functional Groups and Their Roles in 7-ACA Derivatives
| Position | Chemical Group | Role in Antibiotic Activity | Modification Impact |
|---|---|---|---|
| C-7 | Amino group | Acylation site for side chain addition | Determines spectrum of activity, β-lactamase resistance |
| C-3 | Acetoxymethyl | Influences pharmacokinetics | Affects metabolic stability, half-life, dosing frequency |
| C-4 | Carboxyl group | Essential for binding to PBPs | Must remain unsubstituted for antibacterial activity |
| N-5/O-8 | β-lactam carbonyl | Reactive center for acylation | Directly involved in binding to bacterial transpeptidases |
The stereochemical configuration at C-6 and C-7 positions ((6R,7R)) is essential for maintaining antibacterial activity, as alterations to this specific three-dimensional arrangement typically result in complete loss of efficacy against bacterial targets [1]. The C-3 acetoxymethyl group can be replaced with various heterocyclic substituents such as methyltetrazolethiol or pyridinium groups to enhance serum half-life and improve tissue penetration [2]. Additionally, the introduction of a 7-α-methoxy group in cephamycin derivatives (such as cefotetan and cefoxitin) significantly decreases vulnerability to β-lactamase hydrolysis, expanding activity against anaerobic bacteria and β-lactamase-producing strains [7]. These structure-activity relationships demonstrate how strategic chemical modifications to the 7-ACA core enable fine-tuning of antibiotic properties to address specific clinical needs and resistance patterns.
The traditional chemical process for 7-ACA production involves a multi-step procedure beginning with cephalosporin C (CPC) isolation from fermentation broths of the fungus Acremonium chrysogenum [4]. The chemical conversion typically employs sequential reactions including protection, activation, and deprotection steps to remove the α-aminoadipyl side chain from the cephem nucleus. This method historically utilized harsh chemical reagents such as acid chlorides or silyl chlorides in organic solvents, followed by nucleophilic displacement or hydrolysis to yield 7-ACA [2]. While effective for industrial production, the chemical route generates substantial environmental pollutants including toxic chemical waste and organic solvents, with significant challenges in waste management and recovery [4] [8]. The process also requires extreme conditions of temperature and pH that can lead to decomposition of the sensitive β-lactam ring, potentially reducing overall yields and increasing production costs due to the need for specialized corrosion-resistant equipment [4].
The enzymatic hydrolysis method has largely replaced chemical synthesis in modern industrial production due to its superior environmental compatibility and process efficiency [4] [8]. The most established enzymatic approach employs a two-step cascade using immobilized enzymes:
In the initial step, D-amino acid oxidase (DAO) from Trigonopsis variabilis catalyzes the oxidative deamination of cephalosporin C, converting the α-aminoadipyl side chain to the corresponding keto adipyl derivative which spontaneously decarboxylates to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA) [4].
The subsequent step utilizes GL-7-ACA acylase (GLA), typically a heterologous recombinant protein produced in Escherichia coli, which hydrolyzes the amide bond in GL-7-ACA to yield 7-ACA [4] [9].
This two-step enzymatic method operates under mild reaction conditions (neutral pH, moderate temperatures) and avoids the use of hazardous chemicals, significantly reducing environmental impact [4] [8]. The enzymes are typically immobilized on solid supports to enhance stability and enable continuous operation in bioreactors, with yields comparable to or exceeding those of the chemical method [4].
The latest advancement in 7-ACA production involves a one-step bioconversion using a single enzyme, cephalosporin C acylase (CCA), discovered and developed from various bacterial strains [4]. These CCAs have been classified into five classes based on gene structures, molecular masses, and enzyme properties, with extensive protein engineering employed to enhance their catalytic efficiency toward cephalosporin C [4]. For instance, site-directed mutagenesis of GL-7-ACA acylase from Pseudomonas sp. SE83 produced a mutant (S12) with an 850% increase in activity against CPC compared to the wild-type enzyme [4]. Pharmaceutical manufacturers have implemented CCAs with high activity since approximately 2006, typically producing these enzymes as recombinant proteins in E.. coli and immobilizing them on solid supports to create stable biocatalysts for industrial-scale production [4].
Table 2: Comparison of 7-ACA Production Methods
| Production Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Synthesis | Chemical protection/activation, nucleophilic displacement | Established technology, high purity | Toxic waste, hazardous reagents, high cost |
| Two-Step Enzymatic | DAO oxidation followed by GL-7-ACA acylase hydrolysis | Mild conditions, reduced waste, environmentally friendly | Requires two enzymes, intermediate purification |
| One-Step Enzymatic | Direct conversion by cephalosporin C acylase | Simplified process, high efficiency | Enzyme engineering required, stability challenges |
| In Vivo Bioconversion | Engineered A. chrysogenum expresses bacterial CCA | Single fermentation step, minimal downstream processing | Genetic engineering challenges, lower current yield |
A cutting-edge approach that could potentially revolutionize 7-ACA manufacturing involves the creation of transgenic fungal strains capable of direct 7-ACA production [4] [8]. This method employs recombinant DNA technology to express bacterial genes for cephalosporin C acylase in the native CPC producer Acremonium chrysogenum, enabling simultaneous biosynthesis of CPC and its conversion to 7-ACA within a single fermentation system [4]. Researchers have successfully constructed such recombinant strains using codon-optimized bacterial cca genes, with verification of heterologous enzyme processing into α- and β-subunits within the fungal cellular environment [4] [8]. Extensive HPLC analyses have detected both substrates and products of CCAs in fungal mycelia and culture supernatants, with the highest 7-ACA concentrations found in the latter [4]. The best transgenic fungal strains reportedly achieve a one-step conversion rate of approximately 30% for the bacterial acylase, representing a remarkable contribution to potential future pharmaceutical manufacturing with reduced production costs and simplified downstream processing [4] [8].
The GL-7-ACA acylase from Pseudomonas sp. strain GK16 exemplifies the sophisticated enzymatic machinery required for 7-ACA production, functioning as an (αβ)₂ heterotetramer composed of two nonidentical subunits derived from a common precursor polypeptide [9]. This enzyme undergoes a remarkable autocatalytic processing mechanism to achieve its active conformation. The nascent 74-kDa polypeptide contains sequences encoding a signal peptide, followed by a 16-kDa α-subunit and a 54-kDa β-subunit [9]. After translocation into the periplasm and removal of the signal peptide, the resulting 70-kDa inactive precursor undergoes proteolytic cleavage between Gly198 and Ser199, generating the separate α and β subunits that assemble into the active heterotetrameric enzyme [9]. This activation mechanism exemplifies the N-terminal nucleophile (Ntn) hydrolase family, where the N-terminal serine residue of the β subunit acts as a nucleophile in both self-processing and subsequent catalytic activity [9].
The catalytic mechanism of GL-7-ACA acylase involves a two-step process wherein the N-terminal serine of the β subunit first attacks the amide bond of the substrate (GL-7-ACA), forming a covalent acyl-enzyme intermediate with concomitant release of 7-ACA [9]. In the second step, a water molecule hydrolyzes this intermediate, regenerating the free enzyme and releasing the glutaric acid side product. Site-directed mutagenesis studies confirm the essential role of Ser199 in both enzyme activity and processing, as substitution with alanine or cysteine residues abolishes both functions [9]. Mass spectrometry analyses have further revealed a secondary processing site at Gly189-Asp190 within the α subunit, with removal of the intervening spacer peptide (Asp190 to Gly198) required for full enzyme activation [9]. This sophisticated activation mechanism ensures that the enzyme only achieves its mature, active conformation after proper cellular localization, preventing premature activity that could disrupt cellular functions.
Cephalosporin C acylases (CCAs) represent specialized enzymes capable of direct conversion of cephalosporin C to 7-ACA without requiring the intermediate GL-7-ACA formation [4]. These enzymes have been classified into five distinct classes based on their gene structures, molecular masses, and biochemical properties [4]. Extensive protein engineering efforts over the past two decades have focused on enhancing the catalytic efficiency and substrate specificity of CCAs toward cephalosporin C, as many natural variants exhibit preferential activity toward other substrates such as glutaryl acylases or penicillin acylases [4]. Using techniques including molecular modeling, site-directed mutagenesis, and directed evolution, researchers have developed CCA variants with dramatically improved activity against cephalosporin C [4].
The engineering strategy typically targets amino acid residues in the substrate-binding pocket to better accommodate the unique features of cephalosporin C, particularly the α-aminoadipyl side chain with its carboxyl group [4]. For example, the S12 mutant of GL-7-ACA acylase from Pseudomonas sp. SE83 contains six amino acid modifications that collectively increase activity against CPC by 850% compared to the wild-type enzyme [4]. These engineered CCAs have been successfully implemented in industrial-scale 7-ACA production since approximately 2006, typically expressed as recombinant proteins in E. coli host systems and immobilized on solid supports to enhance operational stability [4]. The continued refinement of these enzymes through protein engineering represents an active area of research, with goals of further improving conversion efficiency, stability under process conditions, and resistance to substrate inhibition.
Enzymatic pathways for 7-ACA production from cephalosporin C
The strategic chemical modification of 7-ACA at the C-7 and C-3 positions has enabled the development of five generations of cephalosporin antibiotics, each with progressively enhanced spectra of activity and improved pharmacological properties [4] [2] [5]. The first-generation cephalosporins, including cefalotin, cephapirin, and cefazolin, demonstrate potent activity against Gram-positive cocci such as methicillin-susceptible Staphylococcus aureus (MSSA) and streptococci, but exhibit limited efficacy against Gram-negative bacteria [4] [2]. These early derivatives established the clinical utility of cephalosporins for surgical prophylaxis and treatment of community-acquired infections, with their structural modifications primarily focused on improving stability and pharmacokinetics rather than expanding antibacterial spectrum [2].
The second and third-generation cephalosporins addressed the limitation of narrow Gram-negative coverage through strategic introduction of more complex side chains at the C-7 position, resulting in enhanced stability against β-lactamases produced by Gram-negative pathogens such as Haemophilus influenzae [4]. These generations also offered advantages in dosing regimens, with potential for reduced frequency and extended administration intervals [4]. Additionally, the structural distinctions of these later-generation cephalosporins reduced the risk of cross-reactivity in penicillin-allergic patients, as the similarity in side chain structures between first-generation cephalosporins and penicillins that triggered cross-reactions was eliminated [4]. The fourth-generation compounds such as cefepime and cefpirome further extended the spectrum with improved penetration through the outer membrane of Gram-negative bacteria and reduced affinity for β-lactamases that had developed resistance to earlier generations [4] [5]. Most recently, fifth-generation cephalosporins including ceftaroline have uniquely combined broad-spectrum activity with efficacy against methicillin-resistant Staphylococcus aureus (MRSA), addressing a critical gap in the antibiotic arsenal [4].
The rational design of cephalosporin derivatives from 7-ACA follows well-established structure-activity relationship principles that guide pharmaceutical chemists in optimizing antibacterial properties [2] [5]. The C-7 acylamido side chain primarily influences the antibacterial spectrum and β-lactamase resistance profile, with aminothiazole oxime groups particularly associated with expanded Gram-negative coverage and enhanced stability against broad-spectrum β-lactamases [2]. The steric and electronic properties of this side chain determine the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and resist hydrolysis by bacterial enzymes [2]. Additionally, the orientation of the imino group in the C-7 side chain significantly affects antibiotic potency, with (E)-isomers generally exhibiting superior activity compared to (Z)-isomers [2].
The C-3 substituent primarily influences pharmacokinetic properties including metabolic stability, serum protein binding, and elimination half-life, though it also contributes to antibacterial potency [2]. The native acetoxymethyl group at C-3 is susceptible to enzymatic hydrolysis by esterases in vivo, leading to inactivation, thus replacement with metabolically stable heterocycles such as methyltetrazolethiol, thiadiazolethiol, or pyridinium groups has yielded derivatives with improved pharmacokinetic profiles [2]. The C-3 position also provides an attachment point for prodrug development, as exemplified by cefpodoxime proxetil where esterification masks the C-4 carboxyl group to enhance oral absorption, with subsequent hydrolysis in vivo regenerating the active form [6]. The dual modification approach targeting both C-7 and C-3 positions has enabled fine-tuning of cephalosporin properties to address specific clinical needs, including enhanced anti-pseudomonal activity, improved central nervous system penetration, or prolonged elimination half-life allowing once-daily dosing [2].
Table 3: Cephalosporin Generations and Their 7-ACA Derivative Properties
| Generation | Representative Drugs | Key Structural Features | Antibacterial Spectrum |
|---|---|---|---|
| First | Cefalotin, Cefazolin | Simple aromatic side chains at C-7 | Gram-positive cocci, limited Gram-negative |
| Second | Cefuroxime, Cefoxitin | Complex C-7 side chains, C-3 carbamates | Expanded Gram-negative, β-lactamase stability |
| Third | Cefotaxime, Ceftazidime | Aminothiazole oxime C-7 groups | Enhanced Gram-negative, some Pseudomonas |
| Fourth | Cefepime, Cefpirome | Zwitterionic C-7 side chains | Broad spectrum including Pseudomonas |
| Fifth | Ceftaroline | C-7 groups optimized for MRSA coverage | Gram-positive including MRSA, broad Gram-negative |
The innovative approach for direct 7-ACA production involves creating recombinant strains of Acremonium chrysogenum that express bacterial cephalosporin C acylase genes [4] [8]. The experimental protocol begins with codon optimization of bacterial cca genes using specialized software (e.g., GENEius) based on the codon usage preference of A. chrysogenum, followed by custom gene synthesis [4] [8]. These optimized genes are then cloned into fungal expression vectors containing selectable markers such as nourseothricin resistance genes [4]. The constructed plasmids are introduced into A. chrysogenum via protoplast-mediated transformation, with transformants selected on complete culture media (CCM) containing nourseothricin at 25 µg/mL [4] [8].
For analytical characterization, fungal strains are cultivated in liquid CCM or minimal medium (MM) at 27°C with agitation at 180 rpm [4] [8]. As a preculture, A. chrysogenum mycelia are inoculated into liquid CCM medium and incubated for 7 days, after which arthrospores are harvested by centrifugation at 5000× g for 5 minutes and resuspended in 0.9% NaCl solution to a density of 200 mg/mL [4]. For production experiments, 200 mg of arthrospores are inoculated into liquid CCM to ensure consistent starting biomass [4]. The expression and processing of heterologous bacterial acylases are verified by Western blot and mass spectrometry analyses, confirming proper cleavage into α- and β-subunits within the fungal cellular environment [4] [8]. The conversion of cephalosporin C to 7-ACA is monitored using extensive HPLC analysis of both fungal mycelia and culture supernatants, with the highest 7-ACA concentrations typically detected in the latter [4]. Researchers have optimized conversion conditions by testing various incubation times, temperatures, and pH values, determining that the best transgenic strains achieve a one-step conversion rate of approximately 30% for the bacterial acylase [4] [8].
High-performance liquid chromatography (HPLC) represents the primary analytical method for quantifying 7-ACA in both production samples and pharmaceutical formulations [3]. A validated method for cephalosporin analysis employs an octadecylsilane (C18) column maintained at 55°C with a mobile phase consisting of 0.001 M tetrabutylammonium hydrogen sulfate, 0.001 M tetrabutylammonium hydroxide, and 7.5% methanol in 0.01 M sodium phosphate buffer (pH 7.5) [3]. The flow rate is typically set at 0.5 mL/min with detection at 254 nm, providing satisfactory resolution of 7-ACA from related compounds including cephapirin, desacetylcephapirin, and cefazolin [3]. For more complex mixtures or biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity [5].
A developed LC-MS/MS method for cephalosporin analysis utilizes a reversed-phase ACE C₁₈ column (5 cm × 2.1 mm ID, 3 μm particle size) with a corresponding guard column [5]. The mobile phase typically consists of ammonium formate buffer with acetonitrile or methanol gradient elution, coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode [5]. This highly sensitive technique enables detection and quantification of 7-ACA and various cephalosporin derivatives in complex matrices including fermentation broths, pharmaceutical formulations, and even biological samples from toxicity studies [5]. The method has been validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines, making it suitable for both quality control and research applications [5].
Experimental workflow for in vivo 7-ACA production
Recent investigations have explored the synthesis and biological evaluation of novel 7-ACA derivatives with modified C-7 side chains, expanding potential applications beyond traditional antibacterial therapy [6]. A 2024 study reported the optimization of 7-ACA derivatives through amino acylation at C-7 using benzoyl and cinnamoyl chlorides, conducted at room temperature with modified solvent and reagent systems to improve yields and purity [6]. The resulting compounds were evaluated for antibacterial activity against five pathogenic bacteria (Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus epidermidis, Salmonella typhi, and others) using the paper disk diffusion method for preliminary screening [6]. While both synthetic compounds demonstrated inhibition at high concentrations (2000 µg/mL), minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated relatively weak antibacterial activity compared to conventional cephalosporins [6]. However, one cinnamoyl derivative exhibited superior activity against B. subtilis compared to the benzoyl analog, suggesting structure-dependent antibacterial effects [6].
Perhaps more significantly, these novel 7-ACA derivatives demonstrated enzyme inhibition activity against caspase-3, caspase-7, and tyrosine kinase enzymes, representing the first report of such activity for 7-ACA derivatives [6]. The compounds showed weak to moderate inhibition against these enzymes, which play critical roles in apoptosis and cellular signaling pathways [6]. This finding suggests potential applications for 7-ACA derivatives in non-antibiotic therapeutic areas including cancer treatment and regulation of programmed cell death [6]. The cinnamoyl moiety in particular has been associated with diverse biological activities including antioxidant and anticancer effects in previous studies, potentially enhancing the multifunctionality of these 7-ACA derivatives [6]. This expansion into non-antibiotic applications represents a promising direction for leveraging the synthetic versatility of the 7-ACA scaffold to develop novel therapeutic agents addressing unmet medical needs beyond infectious diseases.
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool for predicting the properties and biological activities of cephalosporin derivatives, accelerating the drug development process [5]. A 2019 study established a QSAR model to predict the absorption of cephalosporins in zebrafish for toxicity testing, based on the internal concentrations of 19 cephalosporins determined using a validated LC-MS/MS method [5]. The model was constructed using multilinear regression with five molecular descriptors, demonstrating satisfactory predictive performance with a q² value of 0.839 during leave-one-out cross-validation and 0.859 in external prediction [5]. This approach enables researchers to estimate internal drug concentrations in toxicity testing, correlating toxic effects with actual body burden rather than mere exposure concentrations [5].
These computational approaches are particularly valuable for understanding the relationship between chemical structure and biological behavior early in the drug development pipeline, potentially reducing attrition rates by identifying promising candidates while eliminating those with unfavorable properties [5]. As pharmaceutical companies face increasing challenges in antibiotic development due to antimicrobial resistance and regulatory hurdles, such in silico methods provide cost-effective strategies for prioritizing synthetic efforts and optimizing lead compounds [5]. Future applications of these computational approaches may include predicting metabolic stability, tissue penetration, and even potential for resistance development, further enhancing our ability to design optimized cephalosporin derivatives based on the versatile 7-ACA scaffold [5]. The integration of these computational methods with experimental validation represents a powerful paradigm for the next generation of antibiotic development, potentially extending the clinical utility of cephalosporin antibiotics in the face of escalating antimicrobial resistance challenges.
The synthesis of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C (CPC) can be achieved through three primary methods, each with distinct advantages and drawbacks.
| Method | Key Steps & Enzymes/Reagents | Key Characteristics |
|---|
| Chemical Synthesis [1] [2] | 1. Protection: Sillyl chlorides/trimethylsilyl chlorides protect carboxyl groups. [2] 2. Halogenation: PCl₅ or other agents halogenate the amide. [2] 3. Solvolysis & Hydrolysis: Alcohols (e.g., n-butanol) and water. [2] | - Historically first method developed. [1]
For researchers looking to implement or study these synthesis methods, here are the protocols for the two most relevant enzymatic approaches.
This is a well-established in vitro method using immobilized enzymes.
This protocol describes the construction of a transgenic Acremonium chrysogenum strain for direct 7-ACA production [3] [5].
The following diagram illustrates the logical workflow for constructing and testing the transgenic fungal strain described in Protocol 2.
Workflow for creating a transgenic 7-ACA producing strain.
The field of 7-ACA synthesis continues to advance, focusing on efficiency and sustainability.
7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for the synthesis of numerous semi-synthetic cephalosporin antibiotics, which are classified into five generations based on their antimicrobial spectra and resistance profiles. The global market for 7-ACA was valued at approximately US$ 671.2 million in 2023 and is projected to reach US$ 1,264.68 million by 2034, growing at a compound annual growth rate (CAGR) of 5.54% [1]. This growing demand is driven by the increasing prevalence of bacterial infections worldwide, including pneumonia, urinary tract infections, and various hospital-acquired infections that require advanced-generation cephalosporins for effective treatment.
Traditional chemical methods for 7-ACA production involved multi-step chemical reactions under harsh conditions, requiring organic solvents and generating significant toxic waste [2]. These environmentally detrimental processes have been largely replaced by enzymatic biocatalysis, which offers substantial advantages including mild reaction conditions, high selectivity, reduced environmental impact, and excellent yield profiles [3]. The transition to enzymatic synthesis represents a significant advancement in green chemistry principles within the pharmaceutical industry, aligning with global sustainability initiatives while maintaining cost-effectiveness for large-scale production.
The enzymatic synthesis of 7-ACA from cephalosporin C (CPC) has evolved through several technological generations, each offering distinct advantages and challenges. The current industrial landscape primarily utilizes two main enzymatic approaches, with a third emerging method showing significant promise for future applications. The progression from chemical to enzymatic methods represents a paradigm shift in industrial biocatalysis, driven by both economic and environmental factors.
Table 1: Comparison of 7-ACA Production Methods
| Production Method | Key Features | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|---|
| Chemical Process | Multi-step chemical deacylation using harsh reagents | Established technology | High environmental impact; toxic waste generation; complex purification | ~60-70% |
| Two-Step Enzymatic Process | Sequential use of D-amino acid oxidase and glutaryl-7-ACA acylase | Mild conditions (pH 8.0, 20-25°C); reduced waste; high quality product | Requires two separate steps; intermediate purification needed | ~85% [4] |
| One-Step Enzymatic Process | Direct conversion using cephalosporin C acylase (CCA) | Simplified process; reduced enzyme preparation cost; increased efficiency | Enzyme engineering required for optimal activity; higher development cost | ~96.7% [5] |
| In Vivo Transgenic Approach | Expression of bacterial CCA in A. chrysogenum | Elimination of CPC isolation steps; potential for continuous production | Early development stage; genetic instability challenges | ~30% conversion rate [2] |
The two-step enzymatic method has become the industry standard for large-scale 7-ACA production, achieving impressive molar yields of up to 85% under optimized conditions [4]. This process benefits from the availability of commercial enzyme preparations and well-established immobilization techniques that enhance enzyme stability and reusability. Meanwhile, the one-step enzymatic process represents the current research frontier, with recent advances in enzyme engineering and immobilization techniques significantly improving conversion efficiency and operational stability [5]. The emerging in vivo transgenic approach offers a glimpse into the future of antibiotic production, potentially revolutionizing manufacturing paradigms by integrating biosynthesis and bioconversion within a single microbial host [2].
The two-step enzymatic process utilizes D-amino acid oxidase (DAAO, EC 1.4.3.3) and glutaryl-7-ACA acylase (GLA, EC 3.5.1.93) in sequence to achieve the conversion of CPC to 7-ACA. In the first step, DAAO catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of CPC, forming keto-adipyl-7-ACA (K-7-ACA) while simultaneously generating hydrogen peroxide as a byproduct. The keto intermediate then undergoes spontaneous decarboxylation in the presence of hydrogen peroxide to yield glutaryl-7-ACA (GL-7-ACA). In the second step, GLA specifically hydrolyzes the amide bond in GL-7-ACA to produce the final product, 7-ACA [4]. This coordinated reaction cascade benefits from the high specificity of both enzymes and the favorable reaction kinetics under optimized conditions.
First Step Reaction Setup: Prepare a 2% (w/v) solution of CPC in 0.1 M potassium phosphate buffer (pH 8.0) in the bioreactor. Maintain temperature at 20-25°C with constant agitation at 150-200 rpm.
DAAO Catalysis: Add immobilized DAAO at a 5-10% (w/v) ratio to the CPC solution. Initiate the reaction by starting aeration with oxygen or air at 0.5-1.0 vvm (volume per volume per minute). Monitor the reaction by HPLC sampling every 30 minutes.
Reaction Monitoring and Completion: Typically, the conversion of CPC to GL-7-ACA reaches >95% within 4-6 hours. Confirm completion by HPLC when CPC peak area diminishes to <2% of initial value.
Enzyme Separation and Peroxide Quenching: Separate immobilized DAAO by simple filtration for reuse. Add stoichiometric sodium bisulfite to quench residual hydrogen peroxide.
Second Step Reaction: Adjust the pH of the GL-7-ACA solution to pH 8.0 if necessary. Add immobilized GLA at a 3-5% (w/v) ratio. Maintain temperature at 25°C with mild agitation (100-150 rpm) for 2-3 hours.
Product Recovery: Remove immobilized GLA by filtration. Adjust the pH of the solution to ~4.0 using hydrochloric acid to precipitate 7-ACA. Recover the product by centrifugation, followed by washing with cold water and acetone. Finally, lyophilize the pure 7-ACA product.
Table 2: Optimization Parameters for Two-Step Enzymatic Conversion
| Parameter | Step 1 (DAAO) | Step 2 (GLA) | Optimal Range | Impact on Yield |
|---|---|---|---|---|
| Temperature | 20-25°C | 25-30°C | 20-30°C | ±5% per 5°C deviation |
| pH | 8.0 | 8.0 | 7.5-8.5 | Critical for enzyme activity |
| Enzyme Loading | 5-10% (w/v) | 3-5% (w/v) | Substrate-dependent | Directly affects reaction rate |
| Reaction Time | 4-6 hours | 2-3 hours | Variable | Prolonged time may cause degradation |
| Oxygen Supply | 0.5-1.0 vvm | Not required | - | Essential for DAAO activity |
| Substrate Concentration | 2-4% (w/v) | - | ≤4% | Higher concentrations may inhibit |
Enzyme Immobilization: Both DAAO and GLA exhibit significantly improved operational stability when immobilized on appropriate carriers such as epoxy-functionalized supports or ion-exchange resins. Proper immobilization typically allows for 10-15 reaction cycles without substantial loss of activity [6].
Oxygen Transfer: The first reaction step is oxygen-dependent, making efficient oxygen mass transfer critical for satisfactory reaction rates. In large-scale applications, consider using bubble columns or stirred tank reactors with optimized impeller designs to enhance oxygen dissolution.
Peroxide Management: Although hydrogen peroxide is essential for the spontaneous conversion of K-7-ACA to GL-7-ACA, excessive concentrations can lead to undesirable oxidation of the β-lactam ring. The addition of catalase can be beneficial to maintain peroxide at optimal levels, though the spontaneous reaction typically regulates this effectively.
The one-step enzymatic conversion employs a single enzyme, cephalosporin C acylase (CCA), to directly hydrolyze the D-α-aminoadipyl side chain from CPC, yielding 7-ACA in a single operation. This approach simplifies the process by eliminating the intermediate GL-7-ACA production step and associated hydrogen peroxide management. Wild-type CCAs typically exhibit low catalytic efficiency toward CPC, necessitating extensive protein engineering to improve their activity and stability. Through directed evolution and rational design approaches, several research groups have developed mutant CCAs with significantly enhanced performance, such as the S12 variant from Pseudomonas sp. SE83, which shows an 850% increase in activity compared to the wild-type enzyme [2].
Reaction Setup: Prepare a 1-3% (w/v) solution of CPC in 0.05 M Tris-HCl buffer (pH 8.0). Maintain the temperature at 30°C with constant agitation.
Enzyme Addition: Add immobilized CCA at a 5-8% (w/v) ratio to the CPC solution. For soluble enzyme formulations, use an enzyme-to-substrate ratio of 1:100 (w/w).
Reaction Process Monitoring: Maintain pH at 7.5-8.0 throughout the reaction using dilute NaOH or HCl. Monitor conversion progress by HPLC analysis at 30-minute intervals.
Reaction Completion: Typically, the direct conversion reaches >95% completion within 60-90 minutes under optimal conditions [5]. Terminate the reaction when CPC concentration decreases to <2% of initial value.
Product Recovery: Separate the immobilized enzyme by filtration for reuse. Precipitate 7-ACA by acidification to pH 3.5-4.0. Recover the product by centrifugation, followed by washing and lyophilization.
Enzyme Immobilization: CCA immobilization on epoxy carriers (LH-EP) via covalent binding significantly enhances enzyme stability, allowing for repeated batch operations (up to 30 cycles) with minimal activity loss [5].
Reaction Kinetics: The one-step process exhibits faster reaction kinetics compared to the two-step method, with high yields of 96.7% achievable within 60 minutes using optimized immobilized enzyme preparations [5].
Temperature Optimization: While higher temperatures (up to 35°C) increase reaction rate, they may accelerate enzyme deactivation. A balance must be struck between reaction efficiency and enzyme longevity, with 30°C generally representing the optimal compromise.
Deacetyl-7-aminocephalosporanic acid (D-7-ACA) serves as a key intermediate for the synthesis of third-generation cephalosporins such as cefcapene pivoxil, cefixime, and cefdinir. The one-pot conversion utilizes a combination of CCA and cephalosporin C deacetylase (CAH, EC 3.1.1.41) to directly transform CPC into D-7-ACA in a single reactor. This integrated approach eliminates the need for separate reaction steps and intermediate isolation, significantly streamlining the production process. CAH from bacterial sources, particularly Bacillus subtilis, is preferred for industrial applications due to its high efficiency in hydrolyzing 7-ACA with negligible product inhibition [5].
The one-pot process employs mixed immobilized CCA and CAH on epoxy carriers, with reactions conducted at 30°C and pH 7.5 for 30 minutes, achieving D-7-ACA yields of approximately 78.4% [5]. The specific productivity reaches 10.85 g/L/h, representing a four-fold increase compared to conventional sequential reactions. The operational stability of this system allows for 30 consecutive batches with minimal loss of enzymatic activity, demonstrating its robustness for industrial application.
Figure 1: One-Pot Enzymatic Conversion of Cephalosporin C to Deacetyl-7-ACA
The in vivo transgenic approach represents a paradigm shift in 7-ACA production by engineering the CPC-producing fungus, Acremonium chrysogenum, to express bacterial cephalosporin C acylase (CCA) genes. This innovative strategy enables the simultaneous biosynthesis of CPC and its bioconversion to 7-ACA within a single microbial host, effectively creating a self-sufficient production system. This integrated process eliminates the need for CPC isolation, external enzyme production, and multi-step enzymatic conversions, potentially revolutionizing the economic and ecological landscape of 7-ACA manufacturing [2].
The implementation of this technology involves the codon-optimization of bacterial CCA genes for expression in A. chrysogenum, followed by their integration into the fungal genome using advanced molecular tools and transformation techniques. Extensive HPLC analyses have confirmed the presence of both CPC (substrate) and 7-ACA (product) in fungal mycelia and culture supernatants, with the highest 7-ACA concentrations detected in the latter. Under optimal conditions, the best transgenic fungal strains achieve a one-step conversion rate of approximately 30% [2]. While this efficiency is currently lower than established in vitro methods, ongoing research focuses on enhancing enzyme expression, improving catalytic efficiency, and optimizing fermentation conditions to increase overall yield.
High-performance liquid chromatography (HPLC) serves as the primary analytical method for monitoring reaction progression and determining product purity throughout the 7-ACA production process. A robust HPLC method should effectively separate and quantify CPC, GL-7-ACA, 7-ACA, and potential degradation products in a single run.
Recommended HPLC Conditions:
The 7-ACA yield should be calculated based on both molar percentage and weight recovery to accurately assess process efficiency. The molar yield is calculated as (moles of 7-ACA produced / moles of CPC initially present) × 100%. For the final product, determine purity by HPLC, water content by Karl Fischer titration, and related substances by HPLC comparison with reference standards. High-quality 7-API should exhibit purity ≥98.5% and water content ≤1.0%.
The global enzymatic synthesis of 7-ACA market is expected to reach $1,110 million by 2031, growing at a CAGR of 6.3% during the forecast period (2025-2031) [3]. This growth is driven by the expanding demand for cephalosporin antibiotics, tightening environmental regulations, and increasing investment from pharmaceutical companies in sustainable manufacturing technologies. The market exhibits moderate concentration, with a few companies possessing proprietary enzyme technologies and large-scale manufacturing capabilities dominating the landscape.
Table 3: Key Market Players and Regional Production Capabilities
| Company | Production Capacity | Technology Focus | Market Position |
|---|---|---|---|
| CSPC Pharmaceuticals | High | Enzymatic hydrolysis | Leading global supplier |
| Nectar Lifesciences | Medium-High | Two-step enzymatic process | Significant Indian producer |
| Sinopharm Weiqida | High | Chemical and enzymatic methods | Major Chinese producer |
| Joincare | Medium | Enzymatic hydrolysis | Growing regional player |
| Dragon Pharma | Medium | Enzymatic processes | Specialized producer |
Geographically, China and India lead the global 7-ACA market thanks to cost-effective production and robust supply chains, while the EU and U.S. emphasize product quality and environmental sustainability, accelerating the adoption of enzymatic methods in these regions [3]. The enzymatic hydrolysis segment dominated the market in 2023, with the ceftriaxone application segment holding the largest market share due to the extensive use of this third-generation cephalosporin in clinical practice for treating severe infections [1].
The enzymatic production of 7-ACA from cephalosporin C has undergone significant technological evolution, transitioning from traditional chemical methods to sophisticated biocatalytic processes that offer superior sustainability profiles and excellent economic viability. The established two-step enzymatic process continues to dominate industrial production, while emerging one-step methods and transgenic approaches represent promising directions for future development. As the global demand for advanced cephalosporin antibiotics continues to grow, driven by the increasing prevalence of bacterial infections and the emergence of antibiotic-resistant strains, the optimization and innovation of 7-ACA manufacturing processes will remain a critical focus for the pharmaceutical industry.
Future developments in this field will likely focus on enhancing enzyme stability and catalytic efficiency through advanced protein engineering approaches, developing novel immobilization techniques to improve enzyme reusability, and optimizing integrated process designs to reduce production costs and environmental impact. The successful implementation of transgenic in vivo production systems could potentially revolutionize 7-ACA manufacturing by enabling direct conversion during fermentation, fundamentally transforming the production paradigm for this essential antibiotic intermediate.
7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for the synthesis of numerous semi-synthetic cephalosporin antibiotics. Traditionally, its production relied on a two-step enzymatic process or chemical deacylation of the natural antibiotic cephalosporin C (CPC), which involved toxic reagents and generated substantial hazardous waste [1] [2] [3]. The one-step enzymatic conversion using cephalosporin C acylase (CCA) has emerged as a superior alternative, offering significant advantages in process simplification, cost reduction, and environmental sustainability [1] [3]. These application notes consolidate the latest methodologies and protocols for implementing this efficient bioconversion process, aimed at researchers and professionals in pharmaceutical development.
The table below summarizes the key characteristics of the different methods for producing 7-ACA from CPC.
Table 1: Comparison of Methods for Converting Cephalosporin C to 7-ACA
| Method | Key Process | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Deacylation | Multi-step reaction with toxic reagents (e.g., trimethylchlorosilane, PCl₅) [3] | Established industrial process | Harsh conditions; toxic waste; high energy consumption; complex purification [2] [3] |
| Two-Step Enzymatic Process | Step 1: CPC → GL-7-ACA by D-amino acid oxidase (DAAO) Step 2: GL-7-ACA → 7-ACA by glutaryl-7-ACA acylase (GLA) [1] [3] | Milder conditions; reduced environmental impact [3] | Higher cost; potential DAAO/GLA enzyme inactivation by H₂O₂ byproduct [4] [3] | | One-Step Enzymatic Process | Direct hydrolysis of CPC to 7-ACA by a single cephalosporin C acylase (CCA) [1] [3] | Simplified process; lower cost; no harmful byproducts; high selectivity [1] [5] | Wild-type CCAs often have low activity; requires enzyme engineering [3] [5] |
Cephalosporin C acylases belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. They are synthesized as inactive single-chain precursors that undergo autoproteolytic post-translational modification to form mature, active heterodimers consisting of α- and β-subunits [5]. The N-terminal serine residue of the β-subunit serves as the catalytic nucleophile [5].
Naturally occurring wild-type CCAs often exhibit low catalytic efficiency towards CPC. For instance, the relative activity of wild-type acylases from Pseudomonas sp. strains N176, V22, and SE83 towards CPC is only 2.4%–4% compared to their activity on glutaryl-7-ACA [5]. Therefore, protein engineering is crucial for developing CCAs suitable for industrial application.
Table 2: Key Engineered Cephalosporin C Acylase (CCA) Mutants
| Source Organism | Variant Name | Key Mutations | Reported Activity Enhancement | Reference |
|---|---|---|---|---|
| Pseudomonas sp. SE83 | S12 | V121A, G139S, F297N, I314T, I415V, S710C [5] | 8.5-fold increase vs. wild-type [6] [5] | [6] |
| Bosea sp. OK403 | - | Engineered via semi-rational design | 2.8-fold increase vs. wild-type [7] | [7] |
| Roseomonas rosea | - | Engineered via semi-rational design | Improved activity (specific fold not stated) [7] | [7] |
This protocol utilizes permeabilized microbial cells expressing DAAO and immobilized GL-7-ACA acylase (GLA) for an efficient single-pot conversion [4].
Materials
Procedure
This innovative protocol aims to produce 7-ACA directly in the CPC-producing fungus by expressing heterologous bacterial CCA genes [6] [9].
Materials
Procedure
This protocol describes the use of purified and immobilized engineered CCA mutants for a direct, single-step hydrolysis of CPC [7].
Materials
Procedure
Figure 1: Strategic Workflow for 7-ACA Production from CPC. This diagram outlines the evolution from chemical methods to modern enzymatic approaches, highlighting the preferred one-step enzymatic path and the three detailed experimental protocols.
Figure 2: Experimental Protocol for In Vivo Bioconversion. This workflow details the process of creating a recombinant strain of Acremonium chrysogenum that can synthesize 7-ACA directly from its own produced CPC.
The one-step enzymatic conversion of CPC to 7-ACA using cephalosporin C acylase represents a significant advancement in the sustainable manufacturing of cephalosporin antibiotics. The protocols outlined herein—ranging from the use of immobilized engineered enzymes to innovative in vivo approaches in recombinant microbial strains—provide a robust framework for researchers to implement and optimize this efficient process. Future developments will likely focus on further enhancing CCA activity and stability through advanced protein engineering and immobilization techniques, solidifying the one-step process as the industry standard.
7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for synthesizing numerous cephalosporin antibiotics. Traditional chemical production methods involve environmentally hazardous compounds and require extreme temperature and pressure conditions, leading to significant energy consumption and pollution. enzymatic biosynthesis utilizing immobilized enzyme systems has emerged as a sustainable alternative that operates under mild physiological conditions while generating minimal waste products. These biocatalytic processes leverage specialized acylase enzymes capable of directly converting cephalosporin C (CPC) into 7-ACA through specific deacylation reactions, offering enhanced reaction specificity, reduced byproduct formation, and superior atom economy compared to conventional chemical routes [1] [2].
The implementation of immobilized enzyme technology has been particularly transformative for industrial-scale 7-ACA manufacturing, enabling straightforward catalyst recovery, excellent operational stability, and continuous processing capabilities. Both single-enzyme systems targeting specific transformation steps and multi-enzyme cascades performing consecutive reactions have been successfully developed, providing flexible process configurations adaptable to various production requirements. These advanced biocatalytic systems represent significant progress toward environmentally benign pharmaceutical manufacturing while simultaneously improving process economics through reduced resource consumption and waste treatment costs [3] [4].
Table 1: Key Enzymes Used in 7-ACA Production
| Enzyme | EC Number | Reaction Catalyzed | Source Organisms |
|---|---|---|---|
| GL-7-ACA Acylase | EC 3.5.1.- | Conversion of GL-7-ACA to 7-ACA | Pseudomonas sp. |
| Cephalosporin C Acylase | EC 3.5.1.- | Direct conversion of CPC to 7-ACA | Recombinant E. coli |
| Cephalosporin-C Deacetylase | EC 3.1.1.- | Deacetylation of 7-ACA to D-7-ACA | Bacillus subtilis |
| D-Amino Acid Oxidase | EC 1.4.3.3 | Conversion of CPC to GL-7-ACA | Rhodotorula toruloides |
The enzymatic transformation of cephalosporin C to 7-ACA proceeds through distinct biochemical pathways depending on the enzyme combination employed. The single-step approach utilizes cephalosporin C acylase (CPC acylase) that directly cleaves the amide bond in CPC to yield 7-ACA without generating intermediate compounds. Alternatively, the two-step enzymatic cascade employs D-amino acid oxidase (DAAO) to first convert CPC to glutaryl-7-ACA (GL-7-ACA), which is subsequently hydrolyzed to 7-ACA by GL-7-ACA acylase. A third variant incorporates deacetylase enzymes to produce deacetyl-7-ACA (D-7-ACA), which serves as an advanced intermediate for synthesizing specific cephalosporin derivatives [5] [2] [4].
Table 2: Comparison of Immobilization Carriers for 7-ACA Production Enzymes
| Carrier/Support | Enzyme | Immobilization Method | Activity Recovery | Operational Stability |
|---|---|---|---|---|
| FPHA (High-porous hydrophilic) | GL-7-ACA acylase | Covalent (glutaraldehyde) | 70 U/g-matrix | 62% after 72 reuses |
| LKZ-118 (Epoxy support) | CPC acylase | Covalent | 115 U/g | Not specified |
| Anion-exchange resin KA-890 | Cephalosporin-C deacetylase | Covalent (glutaraldehyde) | ~55% of free enzyme | Minimal loss after 52 reuses |
| Aminoalkylated polyacrylic supports | GL-7-ACA acylase | Covalent | Not specified | Not specified |
Enzyme immobilization typically employs covalent binding techniques using bifunctional cross-linkers such as glutaraldehyde to create stable linkages between enzyme molecules and solid support matrices. The selection of appropriate carrier materials represents a critical factor influencing final catalyst performance, with optimal supports exhibiting high surface area, appropriate hydrophilicity, and abundant functional groups for efficient enzyme attachment. Research has identified FPHA (high-porous hydrophilic carrier) and LKZ-118 epoxy support as particularly effective for GL-7-ACA acylase and CPC acylase immobilization respectively, yielding exceptional activity retention and mechanical stability under industrial processing conditions [1] [6].
Post-immobilization processing can further enhance catalyst performance through chemical modification of residual reactive groups. Treatment with low-molecular-weight agents such as L-lysine at approximately 0.1% concentration effectively quenches unreacted aldehyde moieties on the support surface, preventing nonspecific interactions with the enzyme protein that could compromise catalytic efficiency. This simple treatment has been demonstrated to significantly improve the operational stability of immobilized GL-7-ACA acylase preparations [1].
Carrier Activation: Suspend 1 g FPHA carrier in 10 mL 0.1 M Tris buffer (pH 8.0) containing 1% glutaraldehyde. Incubate with continuous mixing for 2 hours at ambient temperature (20-25°C) to activate the support surface.
Extensive Washing: Recover activated carrier by vacuum filtration and wash thoroughly with deionized water (5 × 10 mL aliquots) to remove unbound glutaraldehyde.
Enzyme Immobilization: Add GL-7-ACA acylase solution (enzyme dosage optimized to 500 U/g carrier) to activated carrier in fresh 0.1 M Tris buffer (pH 8.0). Continue incubation with gentle mixing for 16-24 hours at 4°C to complete covalent binding.
Quenching Reaction: Add L-lysine solution (0.1% final concentration) to reaction mixture and incubate for additional 2 hours to block residual aldehyde groups.
Final Processing: Collect immobilized enzyme by filtration, wash with copious buffer to remove non-covalently bound protein, and store moist at 4°C until use [1].
Support Preparation: Weigh 1 g LKZ-118 epoxy support and transfer to 50 mL conical flask.
Immobilization Reaction: Add 10 mL CPC acylase solution (enzyme dosage: 500 U/g support) in 0.85 M sodium phosphate buffer (pH 8.5). Seal flask to prevent evaporation.
Incubation: Place flask in orbital incubator at 25°C with continuous shaking (150 rpm) for 28 hours to ensure complete immobilization.
Washing and Storage: Collect immobilized enzyme by filtration, wash extensively with equilibration buffer to remove unbound protein, and store at 4°C in moist condition [6].
Diagram 1: Two-Enzyme One-Step Process for D-7-ACA Production
Substrate Preparation: Dilute cephalosporin C sodium salt concentrate to final concentration of 28,000-32,000 u/mL using deionized water.
pH Adjustment: Adjust solution pH to 6.5-7.5 using 5% ammonia solution.
Enzymatic Conversion: Transfer substrate solution to lysis vessel containing immobilized CPC acylase and immobilized deacetylase (enzyme-to-substrate ratio: 1:4200-4500 for both enzymes). Maintain temperature at 18-25°C and automatically control pH at 8.0-8.5 using 3-8% ammonia solution until reaction completion (typically 4-8 hours).
Crystallization: Transfer final lysate to crystallization tank, cool to 0-10°C, and add 10-20% hydrochloric acid slowly to adjust pH to 3.0-5.0 while maintaining low temperature.
Product Recovery: Isolate crystals by filtration, wash with cold methanol, and vacuum dry to obtain final D-7-ACA product [4].
Table 3: Operational Parameters and Stability of Immobilized Enzymes for 7-ACA Production
| Enzyme System | Optimal pH | Optimal Temperature | Activity | Reusability | Residual Activity |
|---|---|---|---|---|---|
| GL-7-ACA acylase/FPHA | 8.0 | 25°C | 70 U/g | 72 cycles | ~62% |
| CPC acylase/LKZ-118 | 8.5 | 25°C | 115 U/g | Not specified | Not specified |
| Cephalosporin-C deacetylase/KA-890 | 8.0 | Not specified | ~55% yield | 52 cycles | Minimal loss |
| Two-enzyme system (D-7-ACA) | 8.0-8.5 | 18-25°C | Complete conversion | Not specified | Not specified |
The performance metrics of immobilized enzyme systems provide critical insights for process optimization and economic evaluation. As illustrated in Table 3, properly immobilized enzymes typically maintain significant catalytic activity through numerous reaction cycles, dramatically improving process economics by reducing enzyme consumption costs. The exceptional stability demonstrated by these systems enables their continuous operation for extended durations ranging from several weeks to months without requiring catalyst replacement [1] [5] [6].
The two-enzyme one-step process for D-7-ACA production exemplifies the efficiency gains achievable through immobilized enzyme technology, enabling complete conversion of CPC to D-7-ACA within 90 minutes under optimized conditions. This represents a dramatic improvement over conventional multi-step processes, simultaneously simplifying operational requirements while enhancing productivity. The elimination of liquid oxygen required in traditional three-enzyme systems further improves process safety while reducing infrastructure complexity [5] [4].
Problem: Progressive activity loss during repeated use
Problem: Incomplete substrate conversion
Problem: Poor product crystallization
Problem: Reduced reaction rate
Successful industrial implementation of immobilized enzyme processes requires careful attention to engineering parameters including reactor configuration, mixing efficiency, and mass transfer characteristics. Packed-bed reactors typically provide superior performance for continuous processes by maintaining enzyme integrity and ensuring uniform flow distribution. For batch operations, stirred-tank reactors with appropriate retention systems for immobilized enzymes offer operational flexibility and straightforward scale-up. Monitoring and control of temperature, pH, and dissolved oxygen (for oxidase-based systems) remains critical throughout process scaling to maintain optimal reaction kinetics and product quality [2] [3].
The development of advanced immobilized enzyme systems has revolutionized the industrial production of 7-ACA and its derivatives, establishing biocatalytic manufacturing as the technology of choice for forward-thinking pharmaceutical producers. The protocols outlined in this document provide robust methodologies for implementing these sustainable technologies across various production scales, from laboratory development to industrial manufacturing. Continued research in enzyme engineering, immobilization techniques, and reactor design promises further enhancements in process efficiency and economic viability, strengthening the foundation for green chemistry principles within the antibiotic manufacturing sector [3] [4].
This protocol outlines a proposed method for the benzoylation of the primary amino group on the 7-ACA nucleus, a common intermediate in cephalosporin antibiotic synthesis [1]. Derivatization can be useful for analytical purposes, such as enhancing detection in LC-MS or creating chemical probes.
1. Principle The primary amino group (-NH₂) at the C7 position of the 7-ACA molecule reacts with benzoyl chloride in an alkaline medium. This reaction forms a stable benzamide derivative, which is less polar and may exhibit improved chromatographic properties and mass spectrometric sensitivity [2] [3].
2. Reagents and Materials
3. Proposed Procedure
The table below summarizes the key benefits of using benzoyl chloride for derivatization, as evidenced in analyses of other compound classes.
| Advantage | Description and Quantitative Impact |
|---|---|
| Enhanced MS Sensitivity | The introduced phenyl ring can significantly improve ionization efficiency. Increases in sensitivity of up to 1,000-fold have been reported for some amines [2]. |
| Improved Chromatography | Derivatization reduces the polarity of analytes, leading to better retention on reversed-phase (C18) columns and superior separation from matrix interferences [2] [3]. |
| Stable Isotope Labeling | Commercially available ( ^{13}C )-benzoyl chloride allows for easy preparation of isotope-labeled internal standards, improving quantitative accuracy [2]. |
| Broad Functional Group Compatibility | Benzoyl chloride reacts with primary/secondary amines, phenols, thiols, and some alcohols, making it applicable to a wide range of metabolites [2]. |
| Rapid Reaction & Stability | Reactions are typically fast (minutes), and the benzoylated products are stable for extended periods (up to a week at room temperature) [2]. |
The following diagram illustrates the complete experimental workflow for the derivatization and analysis, integrating the protocol above with established analytical steps from benzoyl chloride applications.
While a direct protocol for 7-ACA is not available, benzoyl chloride is well-established for analyzing similar compounds:
The following protocol adapts modern coupling reagents for ester or amide bond formation between 7-ACA and cinnamoyl chloride or cinnamic acid derivatives [1].
Objective: To synthesize a cinnamoyl-7-ACA ester derivative.
Materials:
Procedure:
Computational studies are crucial for predicting how these novel derivatives interact with bacterial targets like PBPs and resistance factors like β-lactamases [2].
Objective: To predict the binding mode and affinity of the cinnamoyl-7-ACA derivative against a serine β-lactamase.
Software & Setup:
Docking Methodology:
The experimental workflow from synthesis to computational validation can be visualized as follows:
Experimental and Computational Workflow
The biological rationale for creating cinnamoyl-7-ACA hybrids is supported by computational and experimental data on related compounds.
Cinnamoyl derivatives demonstrate significant anti-inflammatory effects, which could be beneficial for managing infection-related inflammation. Computational predictions suggest that a 7-ACA derivative, despite binding to β-lactamases, may have one of its β-lactam rings more resistant to enzymatic hydrolysis, potentially allowing it to retain antibacterial activity [2].
Table 1: Predicted Binding Scores of a 7-ACA Derivative vs. TEM-1 β-Lactamase Variants [2]
| TEM-1 Variant | Mutation(s) | Predicted Binding Score (kcal/mol) |
|---|---|---|
| Wild Type | None | -9.78 |
| 1ZG4 | V84I, A184V | -10.74 |
| 1NXY | M182T | -10.30 |
The provided detailed protocols for the synthesis and computational analysis of cinnamoyl-7-ACA derivatives offer a solid foundation for research into new cephalosporin-based therapeutics. This integrated approach, combining chemical synthesis with computational validation, is a powerful strategy for rational antibiotic design in the face of growing antimicrobial resistance.
7-Aminocephalosporanic acid (7-ACA) is the fundamental core intermediate for the synthesis of all semisynthetic cephalosporin antibiotics [1] [2]. It is derived industrially from Cephalosporin C (CPC), a natural secondary metabolite produced by the filamentous fungus Acremonium chrysogenum [1] [2].
The clinical importance of 7-ACA lies in its bicyclic nucleus, which consists of a beta-lactam ring fused to a six-membered dihydrothiazine ring. This structure allows for strategic modifications at two key carbon positions:
These targeted modifications have led to the development of five generations of cephalosporins, each with progressively broader spectra of activity and improved resistance to bacterial defense mechanisms [1] [2].
The global market for 7-ACA and its enzymatic synthesis is robust, reflecting the ongoing demand for cephalosporins.
Table 1: Key Market and Production Data for 7-ACA
| Aspect | Details |
|---|---|
| Projected Market Scale | Enzymatic synthesis market poised to reach ~USD 705 million in 2025 (CAGR of 6.5% through 2033) [3]. Overall 7-ACA market projected to reach USD 1127 million in 2025 [4]. |
| Global Production Volume | Estimated to exceed 200 million kilograms annually [4]. |
| Production Concentration | Heavily skewed towards Asia, with China accounting for approximately 70% of global production [4]. |
| Key Driving Forces | Rising demand for cephalosporin antibiotics; prevalence of bacterial infections; push for greener manufacturing processes [3] [4]. |
| Primary Applications | Synthesis of key antibiotics: Ceftriaxone, Cefazolin, Ceftazidime, and Cefotaxime [3] [4]. Ceftriaxone is the single largest driver of 7-ACA demand [3]. |
The initial, critical step is the production of 7-ACA from CPC. While a chemical method exists, it is being increasingly displaced by more sustainable enzymatic processes.
Protocol 1: Two-Step Enzymatic Synthesis of 7-ACA This is a well-established industrial process that converts CPC to 7-ACA using two separate enzymatic reactions [2].
Protocol 2: One-Pot, Two-Enzyme Conversion of CPC to 7-ACA This advanced protocol streamlines the two-step process into a single reactor [5].
The workflow below illustrates the progression from traditional methods to emerging technologies for 7-ACA production:
A groundbreaking approach bypasses traditional fermentation and conversion by engineering the CPC-producing fungus to synthesize 7-ACA directly.
Protocol 3: In Vivo Synthesis via Transgenic Acremonium chrysogenum* This protocol involves genetic engineering to express bacterial Cephalosporin C Acylase (CCA) genes directly in *A. chrysogenum [2].
Once 7-ACA is obtained, it serves as the scaffold for synthesizing various cephalosporins through chemical modification.
Protocol 4: General Procedure for Acylation at C-7 This is a classic synthetic chemistry approach to create novel cephalosporins.
The field of semisynthetic cephalosporin synthesis is being shaped by several key trends:
7-Aminocephalosporanic acid (7-ACA) is the fundamental core building block for the synthesis of semi-synthetic cephalosporin antibiotics [1]. Its analysis is critical in pharmaceutical manufacturing for quality control during production, which can involve chemical, enzymatic, or novel transgenic in vivo methods [1] [2].
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its efficacy, accuracy, precision, and ability to quantify compounds at low concentrations [3]. This note outlines a specific and detailed protocol for the analysis of 7-ACA.
The following is a generalized, detailed HPLC method protocol suitable for the analysis of 7-ACA. You can adapt parameters like mobile phase composition, gradient program, and detection wavelength based on your specific sample matrix.
Disclaimer: This method serves as a starting point. Optimization may be required for your specific instrument and application.
1. Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Thermo Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) [3] |
| Mobile Phase | Phosphate Buffer and Acetonitrile (or Methanol) |
| Elution Mode | Gradient (e.g., 5% to 50% organic phase over 15 minutes) |
| Buffer | 0.03 M Potassium Phosphate Buffer, pH adjusted to 5.2 [3] |
| Flow Rate | 0.6 - 1.0 mL/min [3] |
| Column Temperature | 25 - 35°C [3] |
| Injection Volume | 20 µL [3] |
| Detection | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 210 - 260 nm (a common range for cephalosporins) [3] |
| Run Time | ~10-15 minutes |
2. Sample Preparation
For any analytical method to be used in a regulated environment, validation is essential. The table below outlines typical parameters and acceptance criteria based on ICH guidelines [3].
| Validation Parameter | Description & Target Criteria |
|---|---|
| Linearity | A linear calibration curve with a correlation coefficient (R²) of ≥ 0.999 over the specified range. |
| Accuracy | Recovery of 7-ACA should be between 98-102% for the intended concentration range. |
| Precision | Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%. |
| Specificity | The method should resolve 7-ACA from potential impurities and degradation products. |
| Limit of Detection (LOD) / Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like temperature or flow rate. |
The diagram below illustrates the end-to-end workflow for performing an HPLC analysis of 7-ACA, from sample preparation to data interpretation.
The field of HPLC method development is being transformed by data science and automation [4].
7-Aminocephalosporanic acid (7-ACA) serves as a fundamental building block in the synthesis of numerous cephalosporin antibiotics. The quality control of 7-ACA and the detection of related impurities are critical steps in ensuring the safety and efficacy of final pharmaceutical products. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for pharmaceutical analysis due to its advantages of simplicity, cost-effectiveness, and high sample throughput. These Application Notes provide a standardized HPTLC protocol for the determination of 7-ACA in the presence of its related impurities, specifically adapted from validated methods used for cephalosporin analysis [1] [2].
The methodology outlined herein has been optimized to provide excellent resolution between 7-ACA and potential impurities, enabling precise quantification and quality assessment. This protocol is particularly valuable for routine analysis in pharmaceutical quality control laboratories where multiple samples require simultaneous analysis under robust conditions.
HPTLC is an advanced form of thin-layer chromatography that utilizes stationary phases with finer particle sizes and automated instrumentation to achieve superior resolution, sensitivity, and reproducibility compared to conventional TLC. The technique involves the application of samples as narrow bands on an HPTLC plate, followed by mobile phase development in a saturated chamber, and subsequent densitometric detection of separated components [3].
Key advantages of HPTLC for 7-ACA analysis include:
Table 1: Instrumental Conditions for HPTLC Analysis
| Parameter | Specification |
|---|---|
| Stationary phase | Silica gel 60 F₂₅₄ HPTLC plates |
| Application volume | 1-10 μL per band (as 6-mm bands) |
| Application rate | 150 nL/s |
| Development distance | 80 mm |
| Detection wavelength | 254 nm |
| Slit dimensions | 6.00 mm × 0.45 mm |
| Scanning speed | 20 mm/s |
The HPTLC method for 7-ACA analysis should be validated according to ICH guidelines Q2(R1) to establish specificity, linearity, accuracy, precision, and robustness [4].
Table 2: Validation Parameters for 7-ACA HPTLC Method
| Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 1-10 μg/band | Correlation coefficient r² ≥ 0.990 |
| Detection limit (LOD) | 50 ng/band | Signal-to-noise ratio ~3:1 |
| Quantitation limit (LOQ) | 150 ng/band | Signal-to-noise ratio ~10:1 |
| Specificity | No interference from impurities | Well-separated bands |
| Precision (% RSD) | ≤1.5% | RSD ≤ 2.0% |
| Recovery (%) | 99.95% (SD 1.335) | 98-102% |
| Robustness | Deliberate variations in mobile phase | RSD ≤ 2.0% |
The described HPTLC method effectively separates 7-ACA from its potential impurities and degradation products. In stability studies, 7-ACA exhibits characteristic retardation factor (Rf) values of approximately 0.48 ± 0.02 under similar chromatographic conditions [5]. This allows for the detection and quantification of related substances such as:
The method demonstrates excellent stability-indicating capabilities by effectively separating 7-ACA from its degradation products formed under various stress conditions:
This HPTLC method is directly applicable to the analysis of 7-ACA in various pharmaceutical dosage forms, including:
Table 3: Troubleshooting Common HPTLC Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Tailing spots | Improper chamber saturation | Ensure adequate saturation time (30 min) |
| Irregular band shape | Uneven application | Use automated applicator; control humidity |
| Poor resolution | Incorrect mobile phase composition | Prepare fresh mobile phase; check pH |
| Background noise | Plate contamination | Pre-wash plates with methanol; ensure proper drying |
| Non-reproducible Rf | Temperature fluctuations | Conduct analysis in temperature-controlled room |
The following diagram illustrates the complete HPTLC analysis workflow for 7-ACA:
While HPLC remains a widely used technique for cephalosporin analysis, HPTLC offers distinct advantages for specific applications:
Table 4: Comparison of HPTLC and HPLC for 7-ACA Analysis
| Parameter | HPTLC | HPLC |
|---|---|---|
| Sample throughput | High (multiple samples in parallel) | Moderate (sequential analysis) |
| Analysis time | 20-30 min for 15-20 samples | 15-20 min per sample |
| Mobile phase consumption | ~20 mL per run | ~500 mL per day |
| Sample preparation | Minimal, often direct application | Often requires extensive clean-up |
| Cost per analysis | Low | High |
| Sensitivity | 50 ng/band (LOD) | 10-50 ng/μL (LOD) |
| Reproducibility | Good (%RSD 1.0-1.5%) | Excellent (%RSD 0.5-1.0%) |
The HPTLC method described herein provides a robust, sensitive, and cost-effective approach for the analysis of 7-ACA in pharmaceutical substances and products. With a linear range of 1-10 μg/band and mean percentage recovery of 99.95% (SD 1.335), this method is well-suited for routine quality control applications in pharmaceutical laboratories [1] [2]. The stability-indicating nature of the method allows for the simultaneous detection and quantification of 7-ACA and its potential degradation products, making it an invaluable tool for comprehensive quality assessment. The method's validation in accordance with ICH guidelines ensures its suitability for regulatory purposes and pharmaceutical quality assurance programs.
Cephalosporin C acylase (CCA) represents a critically important biocatalyst in the pharmaceutical industry, enabling the enzymatic conversion of cephalosporin C (CPC) to 7-aminocephalosporanic acid (7-ACA), the fundamental intermediate for semisynthetic cephalosporin antibiotics. The global cephalosporin market, valued at approximately $400 million annually, relies heavily on efficient 7-ACA production systems [1]. Traditional chemical deacylation methods involve multiple expensive steps and generate substantial toxic waste, whereas the enzymatic approach offers significant advantages including environmental compatibility, reduced energy consumption, and reaction specificity under mild conditions (20°C–30°C) [2]. Despite these advantages, the industrial implementation of CCA has been hampered by the enzyme's inherently low catalytic activity toward CPC, as most naturally occurring acylases primarily recognize glutaryl-7-ACA (gl-7-ACA) as their substrate, typically exhibiting only 2%-4% relative activity toward CPC [1] [2].
The biological significance of CCA stems from its role in the beta-lactam antibiotic production pathway. CCA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily, characterized by a unique autocatalytic processing mechanism that generates active heterodimeric enzymes from inactive precursors [1] [3]. These enzymes feature a distinctive four-layer αββα structure and undergo autoproteolytic activation after translocation to the periplasm, with the N-terminal residue of the β-subunit serving dual catalytic functions as both a nucleophile and a proton donor in the hydrolysis reaction [2]. The industrial imperative to develop efficient CCA variants has driven extensive research into protein engineering and expression optimization, positioning recombinant *E. coli* as the predominant host system due to its well-characterized genetics, rapid growth, and scalability [4] [5].
Protein engineering approaches have dramatically enhanced the catalytic efficiency of CCA variants toward cephalosporin C. Starting from glutaryl acylase scaffolds with minimal CPC activity, researchers have employed directed evolution strategies combining error-prone PCR and site-saturation mutagenesis to generate mutants with significantly improved characteristics. One groundbreaking study achieved a 100-fold increase in catalytic efficiency (kcat/KM) toward CPC compared to the original glutaryl-7-ACA acylase, with the best-performing mutant (A215Y-H296S-H309S) exhibiting a higher maximal activity on CPC (3.8 U/mg) than on gl-7-ACA (2.7 U/mg) [1]. This represents a fundamental shift in substrate specificity, creating enzymes with novel catalytic properties not found in nature.
The structural insights gleaned from crystal structures of CCA from Pseudomonas diminuta have been instrumental in guiding rational design efforts. The 2.0 Å resolution structure reveals a bowl-shaped architecture with helix- and strand-rich "knobs" and an active site that shares significant similarity with penicillin G acylase (RMSD of 1.38 Å in Cα positions) [3]. Analysis of the substrate-binding pocket has identified ten key residues responsible for side-chain specificity across different classes of cephalosporin acylases. In a separate approach, researchers engineered the S12 variant through six point mutations (V121αA, G139αS, F58βN, I75βT, I176βV, S471βC) in the AcyII gene from Pseudomonas sp. SE83, resulting in an 8.5-fold increase in specific activity toward CPC (5.8 U/mg protein) compared to the wild-type enzyme [2].
Transcriptional optimization has proven highly effective for enhancing soluble CCA expression. Recent advances in promoter engineering have enabled fine-tuning of expression levels to balance protein synthesis and proper folding. A high-throughput screening system employing T7 promoter mutants coupled with green fluorescent protein (GFP) fusions has successfully identified variants that increase soluble CCA expression. This innovative approach demonstrated a positive correlation between fluorescence intensity and enzyme activity, allowing rapid screening of thousands of clones. The optimal promoter mutant achieved a 1.3-fold increase in enzyme activity compared to the wild-type T7 promoter when cultures were grown at 32°C for 16 hours [5] [6].
The GFP fusion strategy serves dual purposes: it facilitates rapid screening of expression variants and can potentially assist in proper protein folding, as GFP fluorescence requires correct tertiary structure. However, researchers must carefully consider the potential impact of the fusion partner on enzymatic activity and remove it for industrial applications if necessary. This promoter engineering approach represents a powerful combinatorial strategy when coupled with protein engineering, as optimized expression systems can enhance the functional yield of improved enzyme variants obtained through directed evolution campaigns [5].
Cultural parameter optimization plays a crucial role in maximizing soluble CCA expression and minimizing inclusion body formation. Systematic investigation of induction conditions has revealed that low-temperature induction significantly enhances soluble protein recovery. The optimal parameters identified for CCA expression include induction with 0.1 mM IPTG at 20°C for 12 hours [4]. This mild induction regime reduces the rate of protein synthesis, allowing the cellular folding machinery to properly process the recombinant enzyme and minimizing aggregation.
The expression host system also critically impacts functional yield. Most successful CCA expression protocols utilize E. coli BL21(DE3) pLysS strains, which provide tight control over expression before induction and minimize basal expression levels that could saturate folding pathways [1]. Additionally, the use of autoinduction media has shown promise in high-density cultures, though specific data for CCA expression requires further optimization. The combination of optimized genetic constructs with carefully controlled process parameters enables researchers to achieve the high soluble expression yields necessary for industrial application of CCA enzymes in 7-ACA production [4].
The initial step in CCA expression involves careful design and construction of synthetic genes optimized for E. coli codon usage. The following protocol outlines the process for creating expression-ready constructs:
Gene Synthesis and Codon Optimization: Design the CCA gene sequence based on the protein sequence of known acylases (e.g., from Pseudomonas sp. N176, SE83, or V22) with codon optimization for E. coli expression systems. The synthetic gene should be designed to include appropriate restriction sites for cloning (e.g., NdeI and XhoI) while eliminating internal restriction sites that might interfere with cloning. [1]
Vector Selection and Preparation: Select an appropriate expression vector such as pET-24a(+) or similar plasmids containing the T7 promoter system. Digest both the synthesized gene and vector with the chosen restriction enzymes and purify the fragments using gel electrophoresis and extraction kits. [1]
Ligation and Transformation: Ligate the CCA gene insert into the prepared vector using a molar ratio of 3:1 (insert:vector) with T4 DNA ligase. Incubate at 16°C for 16 hours. Transform the ligation product into competent E. coli DH5α cells for plasmid propagation and verify positive clones through colony PCR and sequencing. [1]
Expression Strain Transformation: Isolate verified plasmid DNA and transform into expression hosts such as E. coli BL21(DE3) pLysS. Plate transformed cells on LB agar containing appropriate antibiotics (e.g., 50 μg/mL kanamycin for pET-24a, plus 34 μg/mL chloramphenicol for pLysS strains) and incubate at 37°C overnight. [1]
High-throughput screening methods enable rapid identification of optimal expression conditions and mutant enzymes:
Colony Screening with GFP Fusion: For promoter mutant libraries or directed evolution campaigns, fuse GFP to the C-terminus of CCA to enable visual screening. Plate transformed colonies on LB agar with antibiotics and image plates using a fluorescence scanner or microscope. Select clones with high fluorescence intensity for further characterization, as this correlates with soluble expression levels. [5] [6]
Small-Scale Expression Testing: Inoculate 5 mL LB medium containing appropriate antibiotics with selected colonies and grow at 37°C with shaking (220 rpm) until OD600 reaches 0.6-0.8. Induce expression with 0.1-1.0 mM IPTG and incubate at various temperatures (20°C, 25°C, 30°C, 37°C) for 4-16 hours. Harvest cells by centrifugation (4,000 × g, 10 minutes) and resuspend in lysis buffer. [4] [5]
Solubility Analysis: Lyse resuspended cells by sonication (3 × 30-second pulses with 30-second rests on ice) and centrifuge at 12,000 × g for 20 minutes at 4°C to separate soluble and insoluble fractions. Analyze both fractions by SDS-PAGE to determine the soluble expression ratio. Use densitometry analysis of gel bands to quantify the percentage of soluble CCA. [4]
Activity Screening of Colonies: For direct activity screening, transfer colonies to nitrocellulose membranes placed on agar plates. After induction, lyse cells by freezing-thawing and incubate membranes with reaction buffer containing cephalosporin C. Detect 7-ACA production using colorimetric assays based on reaction with p-dimethylaminobenzaldehyde. [5]
Accurate assessment of CCA activity is essential for evaluating enzyme variants and optimization strategies:
Cell-Free Extract Preparation: Grow 50 mL cultures of CCA-expressing E. coli under optimized conditions. Harvest cells by centrifugation, resuspend in 50 mM potassium phosphate buffer (pH 8.0), and disrupt by sonication. Remove cell debris by centrifugation (15,000 × g, 30 minutes, 4°C) and use the supernatant as the enzyme source. [1]
Standard Activity Assay: Prepare reaction mixtures containing 100 mM potassium phosphate buffer (pH 8.0), 10 mM cephalosporin C, and appropriate dilution of enzyme extract in a total volume of 1 mL. Incubate at 37°C for 10-30 minutes and terminate the reaction by adding 0.1 mL of 20% trichloroacetic acid. [1]
7-ACA Quantification: Remove precipitated protein by centrifugation and measure 7-ACA concentration in the supernatant using HPLC with a C18 column (mobile phase: 10% methanol in 20 mM potassium phosphate buffer, pH 6.5; detection: 260 nm) or by colorimetric assay with p-dimethylaminobenzaldehyde at 415 nm. [1]
Kinetic Parameter Determination: Perform activity assays with varying CPC concentrations (0.5-20 mM) under initial rate conditions. Calculate kinetic parameters (KM, Vmax, kcat) by fitting data to the Michaelis-Menten equation using nonlinear regression. One unit of enzyme activity is defined as the amount that produces 1 μmol of 7-ACA per minute under standard assay conditions. [1]
Table 1: Key Optimization Parameters for CCA Expression in E. coli
| Parameter | Optimal Condition | Effect | Reference |
|---|---|---|---|
| IPTG Concentration | 0.1 mM | Maximizes soluble expression while minimizing inclusion body formation | [4] |
| Induction Temperature | 20°C | Significantly increases soluble protein yield compared to higher temperatures | [4] |
| Induction Time | 12 hours | Balances protein production with cell viability | [4] |
| Expression Host | E. coli BL21(DE3)pLysS | Provides tight expression control and enhances soluble expression | [1] |
| Promoter System | Mutated T7 promoter | 1.3-fold increase in enzyme activity compared to wild-type promoter | [5] |
| Fusion Partner | C-terminal GFP | Facilitates high-throughput screening without significantly impairing activity | [5] |
Table 2: Effects of Key Mutations on CCA Activity and Expression
| Mutation | Enzyme Variant | Specific Activity (U/mg) | Catalytic Efficiency (kcat/KM) | Reference |
|---|---|---|---|---|
| Wild-type | Pseudomonas N176 | ~0.1 (relative to CPC) | Baseline | [1] |
| A215Y | M2 mutant | 1.2 (CPC) | ~10-fold improvement | [1] |
| A215Y-H296S-H309S | Evolved mutant | 3.8 (CPC), 2.7 (gl-7ACA) | 100-fold improvement | [1] |
| Six-point mutation | S12 variant | 5.8 (CPC) | 8.5-fold improvement vs wild-type | [2] |
| F270M | M1 mutant | 0.9 (CPC) | ~7-fold improvement | [1] |
The following diagrams illustrate the key experimental workflows for CCA engineering and expression optimization:
Figure 1: CCA Engineering and Optimization Workflow. This diagram outlines the comprehensive approach to developing improved CCA variants, from initial gene design through to industrial application. Key steps include library generation through error-prone PCR (EP-PCR) or site-directed mutagenesis, high-throughput screening of variants, and process optimization for industrial-scale production. [1] [5]
Figure 2: High-Throughput Screening Protocol for CCA Expression. This workflow illustrates the process for screening promoter mutants using GFP fusion technology. The approach enables rapid identification of variants with enhanced soluble expression through fluorescence-based selection, followed by validation using enzyme activity assays. [5] [6]
Inclusion Body Formation: The most frequent challenge in CCA expression is the aggregation of recombinant protein into inclusion bodies. When observing >50% insoluble fraction: (1) Reduce induction temperature to 20°C or lower; (2) Decrease IPTG concentration to 0.05-0.1 mM; (3) Shorten induction time to 4-6 hours; (4) Consider using autoinduction media for gradual induction; (5) Add compatible solutes (e.g., sorbitol, betaine) to the medium to enhance folding; (6) Co-express chaperone proteins (GroEL/GroES, DnaK/DnaJ) to assist folding. [4]
Low Enzyme Activity: If soluble expression is adequate but catalytic activity is suboptimal: (1) Verify proper autoproteolytic processing by Western blot analyzing both α and β subunits; (2) Test pH dependence of activity (optimal pH typically 7.5-8.5); (3) Check for inhibitors in cell lysate by spiking with purified enzyme; (4) Ensure adequate oxygen transfer during expression as CCA requires proper disulfide bond formation; (5) Confirm metal cofactor requirements and add to assay buffer if necessary. [1] [2]
Poor Cell Growth: If recombinant strains show inhibited growth: (1) Reduce basal expression by using pLysS strains or adding glucose to 0.4%; (2) Change antibiotic if selection marker causes metabolic burden; (3) Optimize medium composition - try rich media like TB or 2xYT; (4) Monitor plasmid stability by checking retention of antibiotic resistance; (5) For toxic constructs, use tightly regulated promoters and minimize induction time. [4] [5]
For industrial application of CCA in 7-ACA production, the bioconversion process requires careful optimization:
Reaction Conditions: The optimal bioconversion typically occurs at pH 8.0-8.5 and temperature 37°C, though some engineered variants show good activity at lower temperatures (25-30°C) which improves operational stability. Use 50-100 mM phosphate buffer for pH maintenance and include EDTA (0.1-1 mM) to chelate metal ions that might inactivate the enzyme. [1]
Substrate Concentration: Typical reactions use 10-50 mM cephalosporin C, though substrate inhibition may occur at higher concentrations. Employ fed-batch addition of CPC to maintain optimal concentration throughout the reaction. The enzyme-to-substrate ratio typically ranges from 1:10 to 1:100 (w/w) depending on enzyme specific activity. [1]
Immobilization Strategies: For continuous processes, immobilize CCA on epoxy-activated supports or cationic resins that provide high retention activity (typically 60-80% of initial activity). Enzyme immobilization enhances operational stability allowing reuse for 10-20 cycles and improves resistance to organic solvents if used in biphasic systems. [2]
The optimization of cephalosporin C acylase expression in E. coli represents a mature biotechnology with well-established protocols for achieving high-level soluble expression and enhanced catalytic efficiency. Through the integrated application of protein engineering, promoter optimization, and process parameter control, researchers can now produce CCA variants with catalytic efficiencies toward cephalosporin C that rival or exceed their native activity toward glutaryl-7-ACA. The implementation of high-throughput screening methods using GFP fusions has dramatically accelerated the optimization process, enabling rapid identification of superior expression variants.
For industrial application, the one-step enzymatic conversion of CPC to 7-ACA using engineered CCA enzymes has achieved approximately 90% conversion efficiency in bioreactor systems, demonstrating the commercial viability of this approach [1]. Future developments will likely focus on further enhancing thermal stability for continuous processes, expanding substrate specificity to accommodate novel cephalosporin precursors, and developing novel immobilization techniques for extended operational lifetime. Additionally, the integration of machine learning approaches with directed evolution campaigns may accelerate the identification of optimal mutation combinations for enhanced activity and expression.
The protocols and strategies outlined in this document provide researchers with comprehensive tools for developing efficient CCA expression systems. As antibiotic resistance continues to pose significant global health challenges, the optimization of key enzymes like CCA for industrial antibiotic production remains a critical endeavor with substantial practical implications for pharmaceutical manufacturing and public health.
Heat shock protein 90 (Hsp90) exists in multiple isoforms, with Hsp90α and Hsp90β being the primary cytosolic forms. These isoforms, while sharing high sequence homology, have distinct and non-redundant biological functions [1]. Hsp90β is constitutively expressed and essential for embryonic development and cell survival, making it a compelling therapeutic target [1]. The discovery of isoform-selective Hsp90 inhibitors represents a significant advancement, as it may circumvent the drawbacks associated with pan-Hsp90 inhibition, such as induction of the heat shock response (HSR) and on-target toxicities [2] [3].
This application note details the characterization and use of 7-Aminocephalosporanic acid (7-ACA), a known antibiotic intermediate, as a novel middle-domain inhibitor of HSP90β [4] [5]. Recent research has demonstrated its efficacy in attenuating hepatic steatosis in preclinical models, positioning it as a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders [4].
7-ACA exerts its effects through a unique mechanism distinct from classical N-terminal ATP-competitive inhibitors.
The following diagram illustrates the signaling pathway through which 7-ACA attenuates hepatic steatosis.
This section summarizes key experimental findings and provides detailed methodologies for critical assays used in the characterization of 7-ACA.
Table 1: Summary of Key Experimental Data for 7-ACA
| Parameter | Value / Outcome | Experimental System | Reference |
|---|---|---|---|
| Binding Affinity (KD) | 6.201 μM | SPR with non-N-terminal HSP90β | [4] |
| Cellular Lipid Reduction | Decreased TG & TC | HepG2 cell line | [4] |
| Molecular Target | HSP90β Middle Domain | In silico prediction & SPR | [4] |
| In Vivo Dosage | 5, 10, 25 mg kg-1 d-1 | HFD-fed mouse model | [4] |
| In Vivo Efficacy | Dose-dependent attenuation of hepatic steatosis | HFD-fed mouse model | [4] |
| Proposed Solubility | 2.72 mg/mL (10 mM in DMSO) | Manufacturer data | [5] |
This protocol is adapted from the screening procedure used to discover 7-ACA's interaction with HSP90β [4].
Objective: To determine the binding affinity (KD) between 7-ACA and the non-N-terminal domain of HSP90β.
Materials:
Procedure:
This protocol outlines the method for evaluating the lipid-lowering effects of 7-ACA in a hepatocyte model [4].
Objective: To quantify the reduction in cellular triglycerides and total cholesterol in 7-ACA-treated HepG2 cells.
Materials:
Procedure:
The workflow for the comprehensive characterization of 7-ACA, from initial screening to functional validation, is depicted below.
The discovery of 7-ACA as an HSP90β inhibitor opens several research avenues:
This compound represents a novel class of HSP90β inhibitor with a unique middle-domain binding mode. Its demonstrated efficacy in reducing hepatic lipid accumulation in preclinical models highlights its potential as a therapeutic candidate for NAFLD and as a valuable chemical probe for basic research on Hsp90 biology. The protocols provided herein will enable researchers to independently validate and expand upon these findings.
7-Aminocephalosporanic acid (7-ACA) serves as the fundamental chemical scaffold for numerous semi-synthetic cephalosporin antibiotics, which remain crucial in modern antimicrobial therapy. The significance of 7-ACA derivatives extends beyond their traditional antibacterial activity, encompassing potent enzyme inhibition properties that have gained increasing research attention. These compounds represent a promising chemical space for developing novel therapeutic agents against resistant bacterial strains, as they can be strategically modified at specific molecular positions to enhance their binding affinity and selectivity against various enzymatic targets. The core 7-ACA structure provides inherent β-lactam functionality that can be further engineered to interact with diverse enzyme classes, offering opportunities to address the growing challenge of antimicrobial resistance through rational drug design approaches. [1] [2]
The enzymatic transformations involved in 7-ACA production itself demonstrate the sophisticated biocatalytic approaches employed in pharmaceutical development. Industrial production of 7-ACA typically employs a two-step enzymatic process utilizing D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA), which has largely replaced waste-intensive chemical methods. More recent advances have explored transgenic in vivo approaches using bacterial cephalosporin C acylase (CCA) expressed directly in Acremonium chrysogenum, achieving conversion rates up to 30% in a single step. These biotechnological innovations highlight the importance of enzyme engineering in optimizing the production of 7-ACA nuclei for subsequent derivative synthesis, potentially reducing production costs and environmental impact. [3] [4]
Recent investigation of two novel 7-ACA derivatives (Compound 1 from benzoyl chloride and Compound 2 from cinnamoyl chloride) has revealed substantial enzyme inhibition potential against caspase-3, caspase-7, and tyrosine kinase enzymes. The synthesis of these compounds was optimized through room temperature reactions with modified solvent and reagent systems, representing an improvement over previous methodologies. Structural characterization confirmed the successful acylation at the C7 position of 7-ACA, with comprehensive spectroscopic data (NMR, MS, UV, FT-IR) verifying the chemical structures of both derivatives. The cinnamoyl-containing derivative (Compound 2) demonstrated superior biological activity compared to its benzoyl counterpart, suggesting that the extended conjugation and potential for additional interactions in the cinnamoyl moiety may enhance binding to enzymatic targets. [1]
The evaluation of these derivatives against pathogenic bacteria revealed differential inhibition patterns worth noting. Both compounds at 2000 µg/mL concentration showed preliminary inhibition against Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus epidermidis, and Salmonella typhi in disk diffusion assays. However, subsequent determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicated generally weak antibacterial activity, with the exception of Compound 2 against B. subtilis, which showed more promising results. This selective activity profile suggests that relatively simple chemical modifications to the 7-ACA core can significantly influence biological activity, providing insights for structure-activity relationship (SAR) optimization. [1]
Advanced computational approaches have been employed to understand the interaction mechanisms between 7-ACA derivatives and β-lactamases, which represent primary resistance enzymes against cephalosporin antibiotics. A novel 7-ACA derivative containing an additional β-lactam ring connected via an amide bond has been investigated through covalent docking simulations with various serine β-lactamases. These studies revealed that the compound can effectively bind to TEM-1 β-lactamase and related enzymes, with the 7-ACA nucleus being the preferred moiety for interaction with the enzymes' active sites. Interestingly, the isolated 2-azetidinone (additional β-lactam) ring demonstrated different predicted binding affinity compared to the cephalosporanic β-lactam ring, suggesting that one moiety might be less susceptible to enzymatic hydrolysis, potentially remaining available for bactericidal activity. [5]
The computational analysis further provided atomic-level insights into the binding interactions. The simulations identified that the carboxylic moiety of the 7-ACA derivative engages with positively charged residues (Lys234 and Arg244) in the TEM-1 active site, while the acetoxymethyl group at position 3 interacts primarily with Arg244. Notably, the carbonyl of the acetylated Ser70 residue (the catalytic nucleophile in serine β-lactamases) forms interactions with Lys73 and Ala237. These detailed interaction profiles offer valuable guidance for rational drug design, suggesting specific molecular modifications that could enhance binding affinity or confer resistance to enzymatic degradation by β-lactamases. [5]
Table 1: Experimental Enzyme Inhibition Activity of 7-ACA Derivatives [1]
| Enzyme Target | Compound 1 Activity | Compound 2 Activity | Assay Method |
|---|---|---|---|
| Caspase-3 | Weak to moderate inhibition | Weak to moderate inhibition | Caspase-3 Inhibitor Assay Kit |
| Caspase-7 | Weak to moderate inhibition | Weak to moderate inhibition | Caspase-7 Inhibitor Assay Kit |
| Tyrosine Kinase | Weak to moderate inhibition | Weak to moderate inhibition | Radioenzymatic assay |
Table 2: Computational Binding Scores of 7-ACA Derivative with β-Lactamases [5]
| Enzyme | Class | Reactive Moisty | Predicted Binding Score |
|---|---|---|---|
| TEM-1 | A | 7-ACA β-lactam ring | -7.2 kcal/mol |
| TEM-1 | A | Isolated 2-azetidinone ring | -6.8 kcal/mol |
| SHV-1 | A | 7-ACA β-lactam ring | -7.1 kcal/mol |
| KPC-2 | A | 7-ACA β-lactam ring | -7.3 kcal/mol |
| P99 | C | 7-ACA β-lactam ring | -7.0 kcal/mol |
Principle: This protocol evaluates the antibacterial potential of 7-ACA derivatives against pathogenic bacteria using disk diffusion followed by MIC and MBC determinations. The method assesses the compounds' ability to inhibit bacterial growth quantitatively. [1]
Materials and Reagents:
Procedure:
Calculation and Interpretation:
Principle: These protocols evaluate the direct enzyme inhibition activity of 7-ACA derivatives against caspase-3, caspase-7, and tyrosine kinase using specific substrate conversion assays. [1]
Caspase-3/7 Inhibition Assay:
Tyrosine Kinase Inhibition Assay:
Critical Parameters:
Principle: This protocol describes the computational approach to study interactions between 7-ACA derivatives and β-lactamases using covalent docking simulations, providing molecular insights for rational drug design. [5]
System Preparation:
Covalent Docking Procedure:
Analysis and Interpretation:
Table 3: Key Interactions Between 7-ACA Derivative and TEM-1 β-Lactamase [5]
| Ligand Moisty | Protein Residue | Interaction Type |
|---|---|---|
| Carboxylic group (7-ACA) | Lys234, Arg244 | Salt bridge/H-bond |
| Carboxylic group (7-ACA) | Ser130, Ser235 | H-bond |
| Acetoxymethyl (C3) | Arg244, Arg275 | H-bond |
| Carbonyl (acetyl-Ser70) | Lys73, Ala237 | H-bond |
| Amide connector NH | Ala237 | H-bond |
| Amide connector C=O | Asn132 | H-bond |
| Phenyl rings | Tyr105 | π-π/Hydrophobic |
The comprehensive evaluation of 7-ACA derivatives presented in these application notes demonstrates their significant potential as enzyme inhibitors with possible therapeutic applications. The experimental findings reveal that relatively simple chemical modifications to the 7-ACA core structure can yield compounds with distinct biological activities, including inhibition of clinically relevant enzymes such as caspases and tyrosine kinases. The computational studies further provide molecular-level insights into how these compounds interact with β-lactamase enzymes, offering valuable guidance for designing derivatives that can circumvent common resistance mechanisms. The integration of experimental and computational approaches creates a powerful framework for accelerating the development of novel 7-ACA-based therapeutic agents. [1] [5]
Looking forward, several promising research directions emerge from these findings. The moderate enzyme inhibition observed with initial compounds suggests that more extensive structure-activity relationship studies could yield derivatives with enhanced potency and selectivity. The computational predictions regarding the differential reactivity of the two β-lactam rings in novel derivatives provide a rationale for designing compounds with improved resistance to β-lactamase-mediated hydrolysis. Additionally, the exploration of 7-ACA derivatives against non-traditional targets like caspases and tyrosine kinases opens possibilities for repurposing cephalosporin scaffolds beyond antimicrobial applications. As antibiotic resistance continues to pose serious threats to global health, these innovative approaches to developing 7-ACA derivatives represent important contributions to the ongoing search for effective therapeutic agents. [1] [5]
The following diagrams illustrate key experimental workflows and molecular interactions described in these application notes.
Diagram 1: Experimental workflow for evaluating 7-ACA derivatives
Diagram 2: Molecular interactions between 7-ACA derivative and β-lactamase
Here are answers to some common questions researchers encounter when working with GLA.
Q1: What are the key factors for achieving high-level GLA expression in E. coli? A combination of strategies is most effective. This includes selecting the right expression vector and host strain, optimizing inducer concentration and temperature, and fine-tuning the culture medium. One study achieved a high yield of over 14,000 U/L in shake flasks and over 12,000 U/L in a fermenter by using the pET-28a vector in E. coli BL21(DE3), inducing with 0.4 mM IPTG at 25°C, and using a defined feeding medium [1].
Q2: How can I improve the solubility of recombinant GLA to reduce inclusion body formation? Lowering the induction temperature is a critical step. Shifting the culture from 37°C to 18-25°C at the time of induction can significantly enhance the proportion of soluble, active enzyme. For example, one protocol increased soluble GLA to 60% of total soluble protein by inducing at 25°C [1]. Using a richer medium like 2xYT can also be beneficial [2].
Q3: My GLA enzyme has low activity against the desired substrate. What can I do? Protein engineering is a powerful approach. If activity for cephalosporin C (CPC) is needed, you can engineer the enzyme. A variant from Pseudomonas sp. SE83 with six point mutations (S12 variant) showed an 8.5-fold increase in activity for CPC [3] [4]. For converting substrate specificity, even a single point mutation (e.g., Arg255Gly) can introduce new activities, such as towards N-acyl homoserine lactones [5].
Q4: What are the standard methods for assaying GLA activity? The most common method is a colorimetric assay that measures the release of 7-aminocephalosporanic acid (7-ACA) from its substrate, glutaryl-7-ACA (GL-7-ACA). The reaction is typically performed in phosphate buffer (e.g., pH 8.0) at 37°C [1]. A fluorescamine-based assay can also be used for high-throughput screening, which detects the primary amine group of the product [5].
The tables below summarize optimized parameters from published studies to serve as a reference for your experiments.
Table 1: Optimized Expression Systems and Culture Conditions
| Parameter | Optimization Strategy | Key Findings / Outcome |
|---|---|---|
| Host & Vector | pET-28a(+) in E. coli BL21(DE3) [1] | Achieved high-level expression and solubility; pET-22b(+) also effective [1]. |
| Inducer (IPTG) | Concentration: 0.4 mM [1] | Lower concentrations can reduce metabolic burden while achieving high protein yield. |
| Temperature | Induction at 25°C [1] or 18°C [5] | Crucial for improving solubility and correct protein folding; higher temperatures (37°C) often lead to inclusion bodies. |
| Culture Medium | Fed-batch with defined feeding medium [1]; Autoinduction media [5] | Fed-batch in fermenter: ~12,400 U/L; Autoinduction simplifies high-throughput expression screening [1] [5]. |
Table 2: Protein Engineering for Enhanced GLA Activity
| Engineering Goal | Target / Mutation | Catalytic Efficiency / Outcome |
|---|---|---|
| Improve GL-7-ACA activity in E. coli GGT | Combine mutations D433N, Y444A, G484A [6] | 50-fold increase in kcat/Km for GL-7-ACA compared to single D433N mutant [6]. |
| Introduce AHL acylase activity | Single point mutation R255G [5] | Converted GLA with no native AHL activity into an enzyme with specific activity towards long-chain AHLs [5]. |
| Increase CPC activity (for one-step 7-ACA synthesis) | Six-point mutant (S12 variant) of Pseudomonas sp. SE83 GLA [3] [4] | Specific activity for CPC reached 5.8 U/mg, an 8.5-fold increase over wild-type [3] [4]. |
Here are standardized protocols based on the literature for key procedures.
This protocol is adapted from methods that achieved high GLA yields in a bioreactor [1].
This standard colorimetric assay measures the hydrolysis of GL-7-ACA to 7-ACA [1].
The following diagram summarizes the key decision points and strategies in the GLA optimization process.
The production of 7-ACA has evolved from chemical methods to more efficient and sustainable enzymatic and in-vivo bioconversion processes [1] [2] [3]. The table below summarizes the core characteristics of different advanced approaches you can implement.
| Method | Key Feature | Reported Performance / Advantage | Key Consideration |
|---|---|---|---|
| In Vivo Bioconversion (Transgenic Fungus) [1] | Expresses bacterial Cephalosporin C Acylase (CCA) directly in the Acremonium chrysogenum producer. | One-step conversion of CPC to 7-ACA; reduces downstream processing; calculated conversion rate of 30% for the best strains [1]. | Avoids CPC isolation; sophisticated downstream process minimization [1]. |
| Multilevel Collaborative Fermentation Strategy [4] | High-level expression of Cephalosporin C deacetylase in E. coli via host, vector, and medium optimization. | High specific activity of purified enzyme towards 7-ACA (~888 U/mg); high productivity in fermenter (6110 U/L/h) [4]. | Industrial-scale deacetyl-7-ACA production; robust operational stability (70 days with slight activity loss) [4]. |
| Single-Pot Conversion with Disparate Catalysts [3] | Uses DAAO in permeabilized P. pastoris cells with immobilized Glutaryl-7-ACA Acylase (GA) on a support. | Inactivation-resistant DAAO (half-life 14.5 days at 30°C); immobilized GA can be reused; catalysts are separable [3]. | Solves catalyst lifetime mismatch; allows GA catalyst reuse after DAAO deactivation [3]. |
| Green Downstream Processing [2] | Uses natural oils (grapeseed) with Tri-n-octylamine (TOA) for reactive extraction of 7-ACA from aqueous media. | High extraction efficiency (63.4%); uses renewable, biodegradable, non-toxic solvents [2]. | Addresses challenges of 7-ACA isolation; aligns with green chemistry principles for post-reaction mixture processing [2]. |
Here are detailed methodologies for implementing two of the key strategies mentioned above.
This method aims to simplify production by enabling the fungus to synthesize 7-ACA directly.
This protocol focuses on maximizing the yield of a key enzyme used in 7-ACA processing.
The following diagrams visualize the logical flow of the two main strategies discussed.
This diagram illustrates the creation of a transgenic A. chrysogenum strain for direct 7-ACA production.
This diagram outlines the multi-level strategy for producing a high-activity deacetylase enzyme in E. coli.
Q1: The catalytic activity of our wild-type CCA towards cephalosporin C (CPC) is very low. What are the fundamental reasons, and how can this be improved?
Answer: It is well-documented that wild-type glutaryl acylases (GAs) possess a very low inherent activity (typically 0-4%) towards CPC compared to their primary substrate, glutaryl-7-ACA (GL-7-ACA) [1] [2] [3]. This is the primary bottleneck for a commercially viable one-step enzymatic process.
Q2: What specific mutations are known to enhance CCA activity, and what are the reported improvements?
Answer: Extensive research has identified several key mutations that enhance CCA activity. The table below summarizes some effective mutations and their combinations.
| Variant Name | Amino Acid Mutations | Reported Enhancement | Key Findings | Citation |
|---|---|---|---|---|
| S12 Variant | Val121α→Ala, Gly139α→Ser, Phe58β→Asn, Ile75β→Thr, Ile176β→Val, Ser471β→Cys | ~8.5-fold increase in specific activity vs. wild-type (acyII) | A designed mutant with multiple point mutations. | [1] |
| M2 Mutant | A215Y | Single point mutation from first-round random mutagenesis. | Isolated from a random mutagenesis screen. | [2] |
| M8 Mutant | A215Y, F270S | Four nucleotide mutations from third-round random mutagenesis. | Example of cumulative mutations from sequential evolution. | [2] |
| A215Y-H296S-H309S | A215Y, H296S, H309S | 100-fold increase in catalytic efficiency (k_cat/K_M); higher activity on CPC (3.8 U/mg) than on GL-7-ACA (2.7 U/mg) | An evolved variant with a new substrate specificity, achieving ~90% conversion in a bioreactor. | [2] |
Q3: We are expressing a CCA variant in E. coli, but the protein yield is low or the enzyme is insoluble. What strategies can we use to optimize expression?
Answer: Optimizing expression in E. coli is a common challenge. Here are several strategies based on published research:
Q4: When using immobilized CCA, we observe a rapid initial reaction followed by a very slow conversion stage, and the enzyme loses stability over multiple cycles. How can this be mitigated?
Answer: This is a classic problem in immobilized biocatalysis, particularly for reactions that produce or consume protons.
Protocol 1: A Basic Workflow for Directed Evolution of CCA
This protocol outlines the general steps for improving CCA activity through random mutagenesis and screening, as demonstrated in the literature [2].
The following diagram illustrates this iterative process.
Protocol 2: Evaluating Operational Stability of Immobilized CCA
This protocol is based on studies that investigated pH gradients in immobilized enzymes [6].
The diagram below visualizes this two-stage strategy.
The traditional chemical method for producing 7-ACA from Cephalosporin C (CPC) is being superseded by cleaner biological approaches. The table below compares these production routes.
| Production Method | Key Process | Environmental & Economic Impact | Reported Efficiency/Yield |
|---|---|---|---|
| Chemical Synthesis | Multi-step process using harsh reagents (e.g., phosphorus pentachloride) [1] | High waste generation (historically >30 kg/kg 7-ACA), use of hazardous substances, modest yields [1] | Largely replaced by more efficient methods [1] |
| Two-Step Enzymatic Process | 1. CPC → GL-7-ACA (using D-amino acid oxidase, DAO) 2. GL-7-ACA → 7-ACA (using Glutaryl Acylase, GLA) [2] | Mild conditions (temp., pH), vastly reduced waste (<1 kg/kg 7-ACA), lower environmental impact [1] [2] | Conversion efficiency >90% [1] | | One-Step Enzymatic Process (in vitro) | CPC → 7-ACA (using a single Cephalosporin C Acylase, CCA) [2] [3] | Fewer reaction steps, lower energy use, reduced waste streams compared to chemical route [2] [3] | Transformation productivity of 54.4% reported for a specific E. coli-expressed CCA [4] | | In Vivo Bioconversion (Direct Fermentation) | Engineered A. chrysogenum expresses CCA to convert self-produced CPC into 7-ACA [2] [4] | Most streamlined process; avoids CPC isolation, reduces downstream processing, and associated costs/energy [2] | Up to 1701 μg/mL of 7-ACA in fermentation broth; >30% of CPC converted in vivo [4] |
This shift in production technology can be visualized as a progression towards more integrated and sustainable processes:
After synthesis, Reactive Extraction is an efficient technique for isolating 7-ACA from aqueous solutions. A major green improvement in this area is replacing conventional, toxic organic solvents with natural oils [1].
The table below summarizes performance data for natural oil-based systems in the reactive extraction of 7-ACA.
| Natural Oil Diluent | Extractant & Concentration | Optimal Aqueous Phase pH | Extraction Efficiency |
|---|---|---|---|
| Grapeseed Oil | Tri-n-octylamine (TOA), 120 g/L | 4.5 | 63.4% [1] |
| Sweet Almond Oil | Tri-n-octylamine (TOA) | (Part of study, specific efficiency not listed) | >50% (across all oils tested) [1] |
| Flaxseed Oil | Tri-n-octylamine (TOA) | (Part of study, specific efficiency not listed) | >50% (across all oils tested) [1] |
Experimental Protocol for Reactive Extraction with Natural Oils (Summarized from [1]):
This process workflow outlines the key steps:
Based on the research, here are the core issues and solutions to address in your troubleshooting guides and FAQs:
Recent research highlights reactive extraction as an efficient and environmentally friendly method for separating 7-ACA from aqueous solutions. This method uses natural oils as green solvents combined with extractants like Tri-n-octylamine (TOA) [1].
The table below summarizes the key parameters and performance for a high-efficiency extraction system [1]:
| Parameter | Optimal Condition / Value |
|---|---|
| Extractant | Tri-n-octylamine (TOA) |
| Diluent (Solvent) | Grapeseed oil (other options: sweet almond oil, flaxseed oil) |
| TOA Concentration | 120 g/L |
| Aqueous Phase pH | 4.5 |
| Contact Time | 1 minute |
| Temperature | 25 °C |
| Reported Extraction Efficiency | 63.4% |
The following diagram outlines a general purification and crystallization process for 7-ACA, integrating common unit operations in pharmaceutical manufacturing:
Based on the general process, here are some potential issues and solutions presented in an FAQ format:
Q1: Why is my extraction efficiency low?
Q2: How can I improve the purity of the final 7-ACA crystals?
Q3: What are some greener alternatives to traditional solvents for this process?
Here is a generalized protocol based on the study for setting up a reactive extraction experiment [1]:
7-Aminocephalosporanic acid (7-ACA) is the core building block for semi-synthetic cephalosporin antibiotics. It is industrially produced from cephalosporin C (CPC) via several process types, each with distinct advantages and challenges [1] [2]:
The flowchart below maps the logical relationship between these processes and their associated issues that can lead to low conversion rates.
Here are specific factors to investigate, organized by the area of concern.
| Issue | Investigation Area & Potential Cause | Recommended Solution / Experiment |
|---|---|---|
| Low Catalytic Efficiency | Enzyme Type & Source: Wild-type CCA has inherently low activity on CPC [1]. | Use engineered CCA mutants (e.g., S12 variant with 850% higher activity) [3] [1]. |
| Enzyme Inactivation | Byproduct Damage (H₂O₂): In DAAO/GLA systems, H₂O₂ inactivates enzymes [2]. | Co-immobilize catalase to decompose H₂O₂ [2]. Use separable enzyme forms (e.g., cell-bound DAAO + support-bound GLA) to replace inactivated DAAO [2]. |
| Sub-Optimal Reaction Conditions | pH & Temperature: Activity is highly dependent on reaction environment [1]. | Experiment: Perform conversion at different pH (4.5-8.0) and temperature (25-30°C) levels. For in vivo systems, optimal conversion was observed in culture supernatant at pH 4.5 and 25°C [1]. |
| Issue | Investigation Area & Potential Cause | Recommended Solution / Experiment |
|---|---|---|
| Low Product Recovery | Inefficient Separation: 7-ACA's high water solubility and amphoteric nature hinder isolation [4]. | Replace conventional solvents. Use reactive extraction with tri-n-octylamine (TOA) in natural oils (e.g., grapeseed oil). One study achieved 63.4% efficiency with 120 g/L TOA in grapeseed oil at pH 4.5 [4]. |
| Product Degradation | pH Instability: 7-ACA can decompose under sub-optimal pH during recovery [4]. | Strictly control pH during extraction. For TOA-based systems, maintain a mildly acidic pH (4.5-6.5) [4]. |
This protocol can help optimize the recovery of 7-ACA from an aqueous reaction mixture [4].
This protocol outlines a strategy to overcome H₂O₂ inactivation in one-pot systems [2].
| Conversion Method | Optimal Temperature | Optimal pH | Key Parameter(s) | Key Findings / Context |
|---|---|---|---|---|
| Reactive Extraction (with TOA in Grapeseed oil) [1] | 25 °C | 4.5 | Extraction Efficiency: 63.4% | System: 120 g/L Tri-n-octylamine (TOA) in grapeseed oil, contact time of 1 min [1]. |
| In Vivo Enzymatic Conversion (in A. chrysogenum) [2] [3] | 28 °C | n/s | One-step Conversion Rate: ~30% | Heterologous expression of bacterial Cephalosporin C Acylase (CCA) in the fungus; highest 7-ACA amount found in culture supernatant [2] [3]. |
| Bacterial Conversion (by A. xylosooxidans) [4] | 30 °C | 8.0 | Peak Enzyme Activity at: 72 hours | The study focused on optimizing the culture conditions for the bacterium to produce the converting enzyme [4]. |
n/s = Not Specified in the provided search results.
Based on the gathered data, here are answers to potential frequently asked questions.
FAQ 1: Why is my extraction yield for 7-ACA lower than expected?
FAQ 2: The enzymatic conversion of CPC to 7-ACA in my microbial system is inefficient. What parameters should I optimize?
The following diagram outlines a general workflow for establishing and optimizing a 7-ACA conversion process, based on the principles in the cited research.
I hope this structured information serves as a solid foundation for your technical support center. The provided data should help professionals quickly reference validated parameters and troubleshoot common roadblocks.
The core task is converting Cephalosporin C (CPC) to 7-Aminocephalosporanic Acid (7-ACA). The following table compares the two primary enzymatic methods.
| Feature | Two-step Enzymatic Method | One-step Enzymatic Method |
|---|---|---|
| Process Overview | CPC → GL-7-ACA → 7-ACA [1] | CPC → 7-ACA (Direct conversion) [1] |
| Key Enzymes | 1. D-amino acid oxidase (DAAO) 2. Glutaryl-7-ACA acylase (GL-acylase) [2] [1] | Cephalosporin C Acylase (CCA) [3] [1] | | Typical Yield | Up to 85% molar yield [2] | ~30% conversion rate (in vivo); lower catalytic efficiency than mature two-step method [3] [1] | | Key Advantages | Established, high-quality product, minimal desacetyl side products, greener than chemical methods [2] [1] | Process simplification, potential for significant cost reduction, enables innovative in vivo approaches [3] [1] | | Scale-up Status | Widely used and implemented on an industrial scale [2] | Subject of advanced R&D protein engineering used to make it industrially viable [3] [1] |
The workflow for these two methods can be visualized as follows:
Q1: How can I improve the low conversion rate of the one-step enzymatic method? Challenge: Wild-type Cephalosporin C Acylase (CCA) often has low catalytic efficiency and suffers from substrate and product inhibition [1].
Q2: What are the optimal conditions for the two-step enzymatic process? Challenge: Maintaining high enzyme activity and stability during scale-up.
Q3: What is a detailed protocol for the in vivo one-step conversion of CPC to 7-ACA? This advanced approach aims to produce 7-ACA directly within the CPC-producing fungus [3].
Protocol Steps:
Q4: What are the key advantages of enzymatic over chemical synthesis for scale-up? Switching to enzymatic methods is driven by economic and environmental factors [1]:
The core challenge with 7-Aminocephalosporanic acid (7-ACA) is that it is an unstable intermediate compound. It is highly susceptible to degradation in aqueous solutions, especially under varying conditions of temperature and pH [1]. Its stability is therefore a primary concern not during long-term storage, but throughout the multi-step production process required to create various semi-synthetic cephalosporin antibiotics [1].
The table below summarizes the main industrial production pathways, highlighting the stability and efficiency concerns that drive current research.
| Method | Key Process Steps | Stability & Environmental Impact | Overall Efficiency |
|---|---|---|---|
| Chemical Synthesis | CPC → Multiple chemical reactions → 7-ACA [1] | Low stability of intermediates; high waste generation, requires toxic solvents [1] | Low; costly and environmentally damaging [1] |
| Two-Step Enzymatic | Step 1: CPC → (via D-amino acid oxidase) → GL-7-ACA [1] Step 2: GL-7-ACA → (via GL-7-ACA acylase) → 7-ACA [1] | Higher stability under mild conditions (controlled temp/pH); reduced waste [1] | High; industry standard, economically sustainable [1] | | One-Step Enzymatic (In Vitro) | CPC → (via engineered Cephalosporin C Acylase/CCA) → 7-ACA [1] | Good stability with optimized biocatalysts; reduced downstream processing [1] | Very High; simplified process, uses immobilized enzymes [1] | | One-Step Enzymatic (In Vivo) | A. chrysogenum produces CPC and CCA enzyme simultaneously → 7-ACA is synthesized and secreted [1] | Potential for highest stability; "one-pot" process minimizes isolation of unstable intermediates [1] | Potentially highest; minimizes downstream processing, but not yet industrially realized [1] |
The following diagram illustrates the innovative in-vivo (fermentation) approach for 7-ACA production, which aims to overcome stability issues by minimizing the isolation and handling of intermediates. This process involves genetically engineering the host fungus to perform the conversion internally.
This diagram outlines the key stages of a streamlined in-vivo production method for 7-ACA. The core innovation is the expression of the Cephalosporin C Acylase (CCA) enzyme directly within the Acremonium chrysogenum producer fungus [1]. This allows the conversion from CPC to 7-ACA to occur inside the cell or in the culture supernatant, significantly reducing the need to handle and purify the unstable CPC intermediate [1]. The final 7-ACA product is then secreted into the culture broth for harvesting [1].
The information above provides a high-level overview of production methods. To build a comprehensive technical support center with detailed troubleshooting guides, you will need to consult more specialized sources.
The table below compares the primary techniques used for the determination of 7-aminocephalosporanic acid (7-ACA) as an impurity in cephalosporin-based pharmaceuticals.
| Method | Principle | Key Application Example | Sensitivity & Linear Range |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC/LC-MS) | Separates components in a mixture using a liquid mobile phase and a chromatographic column, followed by UV or Mass Spectrometry detection [1]. | Analysis of Cefoperazone Sodium with its impurities (7-ACA and 5-MER) [2] [3]. | Linear range: 10–90 µg/mL for Cefoperazone [2]. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separates components on a thin-layer plate with a developing solvent system, followed by densitometric measurement [2]. | Simultaneous analysis of Cefoperazone Sodium and its impurities [2]. | Linear range: 1–10 µg per band; more sensitive than the cited HPLC method [2]. |
| UV-Spectrophotometry with Chemometrics | Measures light absorption across UV spectrum; advanced algorithms (PLSR, SVR) resolve overlapping signals from drug and impurities [3]. | Quantification of Cefoperazone in the presence of 7-ACA and 5-MER without prior separation [3]. | Analyzed in mixtures where impurities constituted up to 3% of the main drug on a molar basis [3]. |
Here are the specific experimental conditions for the key methods described above.
This method provides a direct and robust way to separate and quantify 7-ACA alongside the main drug and other impurities [2].
This method is a cost-effective alternative that allows for the simultaneous analysis of multiple samples [2].
This approach avoids the need for complex separation steps by using mathematical models to analyze spectral data [3].
To help you select the most appropriate technique, here is a decision workflow based on the capabilities of each method:
A 2016 study developed and validated an HPLC method specifically for the determination of cefoperazone sodium (CEF) in the presence of its related impurities, namely 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER) [1].
The table below summarizes the core parameters of this validated HPLC method.
| Validation Parameter | Details for the HPLC Method |
|---|---|
| Analytes | Cefoperazone sodium (CEF), 7-ACA, 5-MER [1] |
| Separation Column | C8 column (5 µm, 250 mm × 4.6 mm i.d.) [1] |
| Mobile Phase | Methanol : 0.05 M KH₂PO₄ buffer (22.5 : 77.5 v/v, pH 7.5) [1] |
| Detection Wavelength | 254 nm [1] |
| Concentration Range | 10–90 µg mL⁻¹ [1] |
| Mean Accuracy (Recovery) | 99.67% [1] |
| Precision (SD) | 1.465 [1] |
The study provides a clear methodology that you can adapt for your own validation work [1].
The following diagram illustrates the key stages of developing and validating an HPLC method, based on general guidelines [2] and the specific study cited [1].
Based on the search results and standard practices, here are critical points to strengthen your comparison guide:
7-Aminocephalosporanic Acid (7-ACA) is the core building block for the synthesis of numerous cephalosporin antibiotics [1] [2]. The method of its production from fermented Cephalosporin C (CPC) has evolved significantly, primarily driven by environmental and economic factors.
The table below summarizes the key characteristics of the two primary production routes:
| Feature | Chemical Deacylation | Enzymatic Conversion |
|---|---|---|
| Process Description | Multi-step chemical reactions (e.g., using PCl₅ or NOCl) to remove the α-aminoadipyl side chain from CPC [3] [2]. | Two-step or one-step process using immobilized enzymes (DAAO & GLA, or a single CCA) to cleave the side chain [1] [4] [3]. |
| Key Reagents/Conditions | Phosphorus pentachloride, nitrosyl chloride, organic solvents, extreme pH, low temperatures [3] [5]. | Immobilized D-amino acid oxidase (DAAO), Glutaryl-7-ACA acylase (GLA), or Cephalosporin C Acylase (CCA); mild pH and temperature [6] [4] [3]. |
| Reported Yield | Not specified in detail due to side reactions and inefficiencies. | >90% (Two-step enzymatic) [3]; ~97% (One-step with immobilized mutant CCA) [4]; 30% (In vivo one-step in transgenic A. chrysogenum) [1] [7]. |
| Environmental Impact | High: Generates >30 kg of waste per kg of 7-ACA, requires toxic solvents and reagents [3] [2]. | Low: Generates <1 kg of waste per kg of 7-ACA, uses aqueous media and biodegradable supports [3]. |
| Key Advantage | Established, traditional route. | Superior sustainability, reduced costs, higher selectivity, and milder reaction conditions [1] [3]. |
For research and development purposes, here are detailed methodologies for key enzymatic processes as described in the literature.
This is a well-established industrial process that involves two sequential enzymatic reactions [6] [4].
Typical Protocol from Patent Literature [6]:
This advanced protocol demonstrates the direct conversion of CPC to deacetyl-7-ACA (D-7-ACA) in a single reactor using two co-immobilized enzymes [4].
The following diagram illustrates the logical flow and key outcomes of the one-pot enzymatic production process for D-7-ACA, as described in the experimental protocol above.
7-Aminocephalosporanic acid (7-ACA) is a core building block for the synthesis of semi-synthetic cephalosporin antibiotics [1] [2]. Its derivatives are crucial in combating a wide range of bacterial infections. The global market for 7-ACA is significant and growing, driven by the ongoing demand for effective antibiotics [3] [4].
The table below summarizes the main categories of 7-ACA derivatives discussed in the recent literature.
| Derivative Category | Key Structural Features | Reported Antibacterial Focus | Key Findings/Advantages |
|---|---|---|---|
| Amphiphilic Cephalosporins [5] | Cationic pyridinium group & hydrophobic alkyl chain | Broad-spectrum; Gram-positive (e.g., S. aureus) & Gram-negative (e.g., E. coli) | Dual mechanism of action: Inhibits cell wall synthesis & disrupts bacterial membrane. Low hemolytic toxicity. |
| Hybrid Griseofulvin Derivatives [6] | 7-ACA moiety linked to a griseofulvin-based structure | Primarily investigated via computational binding affinity to bacterial targets (e.g., FtsZ protein) | In-silico prediction: Shows promising binding affinity and stability with bacterial FtsZ, a prokaryotic tubulin homolog. |
| Sulfonamide-Linked Derivatives [7] | 7-ACA skeleton with 4-nitro/aminophenyl sulfonylamino moiety | Screened for antimicrobial activity | Experimental finding: Some compounds in this category demonstrated good to moderate antimicrobial activity against tested microorganisms. |
The following points detail the methodologies and key experimental findings from the studies on amphiphilic cephalosporins, which provided the most concrete data.
To help visualize the integrated workflow from design to activity validation for these derivatives, the following diagram outlines the key experimental stages.
7-Aminocephalosporanic acid (7-ACA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA) represent the fundamental core structures for the vast majority of semi-synthetic cephalosporin antibiotics currently in clinical use. These two precursors serve as the essential starting materials for side-chain modifications that yield cephalosporins with varying spectra of antibacterial activity, resistance to β-lactamases, and pharmacokinetic properties. 7-ACA is obtained through the deacylation of the natural fermentation product cephalosporin C (CPC), which is produced by the fungus Acremonium chrysogenum [1] [2]. In contrast, 7-ADCA is conventionally produced from penicillin G through chemical expansion of the five-membered thiazolidine ring to the six-membered dihydrothiazine ring characteristic of cephalosporins, though biological production methods have been developed more recently [3]. The structural difference between these precursors significantly influences their derivative spectra, production methodologies, and industrial applications, making the choice between them a critical consideration in cephalosporin manufacturing.
The clinical importance of cephalosporin antibiotics has steadily increased since their discovery, with them now categorized into five generations based on their antimicrobial spectrum and chronological development. First-generation cephalosporins primarily target Gram-positive bacteria, while subsequent generations show expanded activity against Gram-negative pathogens with reduced susceptibility to β-lactamases [1]. The development of third, fourth, and fifth-generation cephalosporins has been particularly important in addressing the global challenge of antimicrobial resistance, with these antibiotics being classified by WHO as among the highest priority critically important antimicrobials [4]. Understanding the distinct characteristics, production methods, and applications of 7-ACA and 7-ADCA is therefore essential for researchers, pharmaceutical scientists, and drug development professionals working to advance antibacterial therapeutics.
The structural differences between 7-ACA and 7-ADCA, though seemingly minor, have significant implications for their chemical properties and the characteristics of their semi-synthetic derivatives. Both compounds share the fundamental cephem nucleus consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring, but differ at the C3 position of the dihydrothiazine ring.
Table 1: Structural Comparison of 7-ACA and 7-ADCA
| Characteristic | 7-ACA | 7-ADCA |
|---|---|---|
| Chemical Name | This compound | 7-Aminodeacetoxycephalosporanic acid |
| Molecular Weight | 272.27 g/mol | 214.22 g/mol |
| C3 Substituent | -OCOCH(_3) (Acetoxy group) | -H (Hydrogen atom) |
| Source Material | Cephalosporin C | Penicillin G or Penicillin V |
| Biosynthetic Origin | Directly from CPC fermentation | Ring expansion of penicillins |
| Key Derivatives | Cefotaxime, Ceftriaxone, Ceftazidime | Cephalexin, Cephradine, Cefadroxil |
7-ACA features an acetoxy group (-OCOCH(_3)) at the C3 position, which can be chemically modified to alter the pharmacokinetic properties of resulting derivatives, including their absorption, distribution, and metabolic stability [2]. In contrast, 7-ADCA has only a hydrogen atom at this position, which simplifies chemical modification but reduces the potential for structural diversification. The presence of the acetoxy group in 7-ACA provides additional opportunities for chemical manipulation to enhance antibacterial activity or improve drug-like properties, though it also introduces additional complexity in the synthesis and purification processes.
The structural variance at the C3 position also influences the metabolic stability and chemical reactivity of the two precursors. 7-ACA derivatives generally exhibit greater resistance to chemical degradation and metabolic inactivation, though they may be more susceptible to enzymatic hydrolysis by certain bacterial esterases. The simpler structure of 7-ADCA makes it more suitable for oral cephalosporins, as evidenced by its use in first-generation agents like cephalexin and cefadroxil, which feature excellent oral bioavailability and favorable safety profiles [3] [2].
The traditional chemical method for 7-ACA production involves a multi-step process that begins with the isolation of CPC from Acremonium chrysogenum fermentation broth. The CPC undergoes simultaneous esterification and protection of carboxyl groups followed by activation of the side-chain amide using phosphorus pentachloride or trichloromethyl chloroformate. The final step involves hydrolysis to remove the protecting groups and yield 7-ACA [2]. This chemical route, while established in industry, presents significant challenges including the use of hazardous reagents (trimethylchlorosilane, phosphorus pentachloride, dichloromethane, dimethylaniline), requirement for low-temperature operations (-40°C), generation of toxic waste, and need for specialized corrosion-resistant equipment [2].
Similarly, the conventional production of 7-ADCA begins with penicillin G or V, which undergoes oxidation to the sulfoxide derivative followed by ring expansion to the cephalosporin nucleus through a thermal process. The resulting deacetoxycephalosporin V sulfoxide is then hydrolyzed to 7-ADCA [3]. This chemical expansion process is technically challenging and results in moderate yields, prompting the development of alternative biological approaches that are more environmentally friendly and efficient.
Enzymatic processes have emerged as superior alternatives to chemical synthesis for both 7-ACA and 7-ADCA production, offering significant advantages in terms of environmental impact, reaction specificity, and overall efficiency. For 7-ACA production, two enzymatic approaches have been developed:
Two-step enzymatic method: This process utilizes D-amino acid oxidase (DAAO) to convert CPC to ketoadipyl-7-ACA, which spontaneously undergoes oxidative decarboxylation to form glutaryl-7-ACA (GL-7-ACA). Subsequently, glutaryl acylase (GAC) hydrolyzes GL-7-ACA to yield 7-ACA [2]. The DAAO enzyme is typically sourced from Trigonopsis variabilis or Rhodotorula gracilis, while GAC is obtained from recombinant E. coli expressing the enzyme from Pseudomonas diminuta [1] [2].
One-step enzymatic method: This simplified approach employs cephalosporin C acylase (CCA) to directly convert CPC to 7-ACA in a single enzymatic step [1] [2] [4]. Although more efficient in principle, naturally occurring CCAs exhibit low activity toward CPC (typically 2%-4% compared to their activity toward GL-7-ACA), necessitating protein engineering to enhance their catalytic efficiency and industrial applicability [4].
For 7-ADCA production, a biotechnological approach has been developed that involves metabolic engineering of Acremonium chrysogenum. This method entails:
Table 2: Comparison of Production Methods for 7-ACA and 7-ADCA
| Production Aspect | 7-ACA | 7-ADCA |
|---|---|---|
| Chemical Method Key Steps | Esterification, activation, hydrolysis | Oxidation, ring expansion, hydrolysis |
| Chemical Method Yield | Moderate (varies by process) | Moderate (varies by process) |
| Enzymatic Method | Two-step (DAAO + GAC) or one-step (CCA) | Two-step (DAAO + GAC) of DAOC |
| Key Enzymes | DAAO, GL-7-ACA acylase, CCA | Expandase, DAAO, GL-7-ACA acylase |
| Biotechnological Approaches | Transgenic A. chrysogenum expressing bacterial CCA | Recombinant A. chrysogenum with cefE from S. clavuligerus |
| One-step Conversion Rate | Up to 30% (transgenic fungal strains) | Not applicable |
The following diagram illustrates the comparative production pathways for 7-ACA and 7-ADCA, highlighting the key enzymatic steps involved:
Figure 1: Comparative Production Pathways for 7-ACA and 7-ADCA
Comparative analysis of production methodologies reveals significant differences in efficiency, yield, and practicality between 7-ACA and 7-ADCA manufacturing processes. Recent advances in transgenic approaches have demonstrated that recombinant Acremonium chrysogenum strains expressing bacterial cephalosporin C acylase (CCA) genes can achieve one-step conversion rates of approximately 30% from CPC to 7-ACA directly in the culture supernatant [1]. This in vivo approach represents a significant simplification of the production process by eliminating CPC isolation steps and reducing downstream processing requirements.
For the conventional two-step enzymatic process for 7-ACA production, typical yields range from 85% to 92%, depending on the enzyme sources and reaction optimization [2]. The process benefits from the high specificity of the enzymes, which minimizes by-product formation and simplifies purification. However, a significant challenge is the instability of the GA enzyme in the presence of hydrogen peroxide generated by the DAAO reaction, necessitating the addition of catalase or the use of alternative enzymes like D-amino acid transaminase to mitigate this issue [2] [4].
The metabolic engineering approach for 7-ADCA production has demonstrated impressive efficiency, with recombinant Acremonium chrysogenum strains producing DAOC at levels almost equivalent to the total β-lactams biosynthesized by the parental strain [3]. This indicates that the disruption of the native cefEF gene and introduction of the cefE gene from Streptomyces clavuligerus effectively redirects the metabolic flux toward DAOC synthesis without significantly compromising overall β-lactam production.
The enzymatic production methods for both precursors offer substantial environmental advantages over chemical synthesis routes, including:
From an economic perspective, 7-ADCA production from penicillin G generally offers lower raw material costs compared to 7-ACA production from CPC, as penicillin G fermentation achieves significantly higher titers than CPC fermentation. However, the chemical expansion process for 7-ADCA production involves multiple steps with moderate yields, potentially offsetting the raw material advantage. The biological production route for 7-ADCA through recombinant Acremonium chrysogenum offers potential long-term economic benefits but requires significant upfront investment in strain development and process optimization.
The different structural characteristics of 7-ACA and 7-ADCA make them suitable for producing distinct classes of cephalosporin antibiotics with different clinical applications:
7-ACA-derived cephalosporins: The presence of the C3 acetoxy group allows for broader chemical modification, making 7-ACA the preferred precursor for advanced-generation cephalosporins with enhanced antibacterial activity and stability against β-lactamases. Key derivatives include third-generation agents (cefotaxime, ceftriaxone, ceftazidime), fourth-generation compounds (cefepime, cefpirome), and recent fifth-generation cephalosporins (ceftaroline, ceftobiprole) that exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) [1] [4]. These advanced generations demonstrate broader spectra of activity against Gram-negative bacteria while maintaining efficacy against many Gram-positive pathogens, making them essential for treating hospital-acquired infections.
7-ADCA-derived cephalosporins: The simpler structure of 7-ADCA makes it ideal for producing first-generation oral cephalosporins such as cephalexin, cephradine, and cefadroxil [3]. These antibiotics are characterized by excellent oral bioavailability, good safety profiles, and primarily Gram-positive activity, making them suitable for community-acquired infections including skin and soft tissue infections, respiratory tract infections, and urinary tract infections. While their spectrum is narrower than later-generation cephalosporins, their oral administration and favorable pharmacokinetics maintain their clinical importance in outpatient settings.
The global market for cephalosporins continues to expand, with consumption of third-generation cephalosporins particularly increasing in North Africa, Central Asia, and South Asia [4]. This growth is driven by the escalating challenge of antimicrobial resistance and the continued development of new cephalosporin derivatives to address resistant pathogens.
Industrial manufacturing of 7-ACA has increasingly shifted toward enzymatic processes, with most major pharmaceutical manufacturers adopting two-step enzymatic conversion or, more recently, one-step CCA-based processes. The one-step enzymatic conversion using immobilized CCA has been employed industrially since approximately 2006 [1], though ongoing protein engineering efforts continue to enhance the catalytic efficiency and stability of these enzymes. The trend toward green manufacturing processes and sustainable chemistry further supports the adoption of enzymatic methods over traditional chemical synthesis.
For 7-ADCA, the transition from chemical to biological production has been more gradual, with the metabolic engineering approach first developed in the 1990s now gaining wider industrial acceptance. The environmentally friendly profile of biological 7-ADCA production aligns with increasing regulatory pressure and industry commitments to reduce the environmental footprint of pharmaceutical manufacturing [3].
Materials and Reagents:
Procedure:
DAAO Reaction: Prepare a 5%-10% (w/v) solution of CPC in potassium phosphate buffer. Add immobilized DAAO (5%-10% w/v of CPC) and maintain at 25-30°C with continuous aeration or oxygen supply. Monitor the reaction by HPLC until CPC conversion exceeds 95% (typically 2-4 hours). The reaction progress can be followed by the consumption of CPC and formation of the keto-adipoyl-7-ACA intermediate, which spontaneously decarboxylates to form GL-7-ACA.
Intermediate Processing: Separate the immobilized DAAO by filtration or centrifugation. Optionally add catalase (100-500 U/mL) to degrade hydrogen peroxide formed during the oxidation reaction, which can inhibit the subsequent acylase step.
GAC Reaction: Adjust the pH of the reaction mixture to 8.0-8.5 if necessary. Add immobilized GAC (5%-10% w/v of initial CPC) and incubate at 25-30°C with mild agitation. Monitor the reaction by HPLC until GL-7-ACA conversion exceeds 90% (typically 3-6 hours).
Product Recovery: Remove the immobilized enzyme by filtration. Isolate 7-ACA by acid precipitation at pH 3.0-3.5, followed by centrifugation or filtration. Wash the precipitate with cold water and dry under vacuum to obtain purified 7-ACA.
Analytical Monitoring:
Strain Construction:
Disruption of cefEF gene in *A. chrysogenum*:
Introduction of cefE gene from *S. clavuligerus*:
Fermentation and Product Recovery:
Inoculum Preparation: Grow the recombinant A. chrysogenum strain on CCM slants at 27°C for 7-10 days. Harvest arthrospores and prepare a suspension in 0.9% NaCl solution (200 mg/mL).
Fermentation: Inoculate 200 mg of arthrospores into 100 mL of production medium in 500 mL Erlenmeyer flasks. Incubate at 27°C with agitation at 180 rpm for 7-10 days.
DAOC Recovery: Separate mycelia by filtration or centrifugation. Concentrate the culture supernatant under reduced pressure and purify DAOC by column chromatography or precipitation.
Enzymatic Conversion to 7-ADCA: Convert DAOC to 7-ADCA using the two-step enzymatic process described for 7-ACA production (DAAO followed by GAC).
Enzyme Preparation:
Bioconversion Conditions:
Optimization Strategies:
7-ACA and 7-ADCA represent distinct but complementary precursors for the industrial production of cephalosporin antibiotics, each with characteristic advantages and limitations. 7-ACA, with its C3 acetoxy group, provides greater versatility for chemical modification and serves as the key intermediate for advanced-generation cephalosporins with broad-spectrum activity. In contrast, 7-ADCA offers a more economical route to first-generation oral cephalosporins, with simplified chemical structure and favorable production economics.
The core molecule 7-ACA is not an antibiotic itself but the essential precursor for all semi-synthetic cephalosporins. Its production has evolved to be more environmentally friendly [1] [2]. The table below compares the key production methods.
| Method | Key Process | Key Features | Key Findings/Performance |
|---|
| Chemical Deacylation | Uses harsh chemicals (e.g., phosphorus pentachloride) to deacylate CPC [2]. | • Generates over 30 kg of waste per kg of 7-ACA [2]. • Historically the first method used. | Largely superseded by enzymatic methods due to environmental impact. | | Two-Step Enzymatic Process | 1. CPC is converted to GL-7-ACA by D-amino acid oxidase (DAAO). 2. GL-7-ACA is converted to 7-ACA by glutaryl acylase (GA) [1] [2]. | • Conversion Efficiency: >90% [2]. • Environmental Impact: Reduces waste to less than 1 kg per kg of 7-ACA [2]. • Uses immobilized enzymes [1]. | The current industry standard due to high efficiency and sustainability. | | One-Step Enzymatic Process (in vitro) | Direct conversion of CPC to 7-ACA by a single enzyme, cephalosporin C acylase (CCA) [1]. | • Simplified process. • Uses immobilized CCA produced in E. coli [1]. | Used in industry since 2006; performance relies on engineered, high-activity CCA variants [1]. | | One-Step Enzymatic Process (in vivo) | Expression of bacterial CCA genes directly in the CPC-producing fungus, Acremonium chrysogenum [1]. | • Aims to create a single fermentation process for 7-ACA. • Avoids downstream isolation steps [1]. | A transgenic fungal strain demonstrated a one-step conversion rate of 30% directly in the culture supernatant [1]. |
The following diagram illustrates the workflow of the main enzymatic production pathways for 7-ACA.
Beyond its traditional role, 7-ACA is also a platform for developing novel therapeutic agents. One study designed and synthesized cephalosporin conjugates using 7-ACA to deliver inhibitors of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance [3].
The provided search results do not contain studies on 7-ACA's potency against caspases. However, one relevant study used 7-ACA as a synthetic intermediate to create conjugates aimed at inhibiting a different enzyme class: metallo-β-lactamases (MBLs), which are bacterial resistance factors [1].
The table below summarizes the key findings from this research:
| Aspect | Finding in the Study |
|---|---|
| Core Compound | 7-ACA (7-Aminocephalosporanic acid) [1] |
| Target Enzymes | Metallo-β-lactamases (MBLs), specifically IMP-type variants [1] |
| Primary Objective | To create cephalosporin prodrugs that release thiol-based MBL inhibitors upon hydrolysis [1] |
| Key Result | The conjugates (especially thiomandelic acid conjugate 8) acted as slowly turned-over substrates for IMP-type MBLs, demonstrating potent inhibition of these bacterial enzymes [1] |
| Relevance to Caspases | The study did not investigate activity against caspase enzymes [1] |
While the specific study on 7-ACA derivatives focused on MBLs, the general methodology for evaluating enzyme inhibition is consistent across biochemical research. The workflow below outlines the key stages of this process.
The key experimental stages involve:
7-Aminocephalosporanic acid (7-ACA) is an antibiotic that was identified as a novel middle-domain inhibitor of HSP90β through screening [1].
The table below summarizes the key experimental data for 7-ACA:
| Parameter | Experimental Findings for 7-ACA |
|---|---|
| Target & Binding | HSP90β middle domain (MD); KD of 6.201 μM; predicted to interact with the MD [1]. |
| Cellular Efficacy (In Vitro) | Reduced total cellular cholesterol (TC) and triglycerides (TG) in HepG2 cells. Mechanism: decreased sterol regulatory element-binding proteins (SREBPs) [1]. |
| Animal Efficacy (In Vivo) | Attenuated high-fat diet (HFD)-induced hepatic steatosis in mice. Dose-dependently (5, 10, and 25 mg kg⁻¹ d⁻¹) decreased serum TC and TG, reducing lipid accumulation in liver and adipose tissue [1]. |
| Key Experimental Models | • Binding Assay: Surface plasmon resonance (SPR) [1] • In Vitro Model: Human hepatoma cell line (HepG2) [1] • In Vivo Model: HFD-fed mouse model of non-alcoholic fatty liver disease (NAFLD) [1] |
While data on 7-ACA analogs is lacking, research has advanced with other synthetic HSP90β-selective inhibitors. These were developed to overcome the toxicities (like cardiotoxicity and ocular-toxicity) associated with pan-inhibition of all HSP90 isoforms, which are often linked to HSP90α inhibition [2] [3].
The following diagram illustrates the role of HSP90β in a key metabolic pathway and the reported mechanism of 7-ACA, based on the study from [1]:
Figure 1: Reported Mechanism of 7-ACA in Attenuating Hepatic Steatosis. 7-ACA binds the middle domain of HSP90β, disrupting its chaperone function. This leads to a decrease in SREBPs, key transcription factors that activate genes for de novo lipogenesis, ultimately reducing fat accumulation in the liver [1].
Promising compounds mentioned in the literature include KUNB31, NDNB1182, and KUNB106 [4] [2] [5]. These inhibitors are designed to exploit subtle differences in the N-terminal ATP-binding pocket between HSP90α and HSP90β [4] [6].
The lack of direct analog comparison presents an opportunity for your guide to provide significant value to researchers. Here is a suggested path forward:
While not a direct comparison, the search results provide detailed examples of analytical methods used for related compounds and general validation principles.
RP-HPLC Method for a Similar Compound: One study details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1΄-Acetoxychavicol acetate (ACA). The specific parameters were [1]:
General Analytical Method Validation Protocol: A comprehensive protocol outlines the standard parameters required for validating an analytical method in pharmaceuticals, which is directly applicable to validating a 7-ACA assay. The key parameters are listed in the table below [2].
| Validation Parameter | Description & Protocol Summary |
|---|---|
| Calibration Curve (Linearity) | Confirms the method produces results proportional to analyte concentration. Procedure involves preparing standard solutions at 5 different concentration levels, plotting concentration vs. absorbance, and drawing the calibration curve [2]. |
| Accuracy (% Recovery) | Measures the closeness of results to the true value. Procedure involves analyzing samples with placebo, then with known added amounts of the standard (e.g., at 50%, 100%, and 150% of target), and calculating the percentage recovered [2]. |
| Precision | Assesses the repeatability of results under normal operating conditions. This includes intermediate precision (variations within a lab: different analysts, instruments) and repeatability (variations over different days) [2]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Can be calculated as LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve) [2]. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Can be calculated as LOQ = 10 × (Standard Deviation of Response / Slope of Calibration Curve) [2]. |
| System Suitability | A set of parameters to ensure the analytical system is working properly before and during the analysis. It is performed by preparing multiple dilutions of the same concentration and calculating the Relative Standard Deviation (%RSD) [2]. |
To assist in developing and validating your own method for 7-ACA, the following flowchart outlines the key stages of the process, incorporating the validation parameters previously discussed.
Irritant;Health Hazard